molecular formula C13H12BrNO2 B1443145 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol CAS No. 906657-86-1

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Cat. No.: B1443145
CAS No.: 906657-86-1
M. Wt: 294.14 g/mol
InChI Key: RTPDVDCGESIMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPDVDCGESIMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol (CAS 906657-86-1): A Key Intermediate in the Synthesis of Perampanel

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, a pivotal intermediate in the synthesis of the anti-epileptic drug Perampanel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and significance in medicinal chemistry. The guide details a robust synthetic protocol, discusses the rationale behind the experimental choices, and provides guidance on handling and safety. The tautomeric nature of the pyridinol/pyridinone system is a key consideration in its structure and reactivity.

Introduction and Significance

This compound, registered under CAS number 906657-86-1, is a substituted pyridinol derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key building block in the multi-step synthesis of Perampanel. Perampanel is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors in the central nervous system. By targeting AMPA receptors, Perampanel reduces neuronal hyperexcitability, making it an effective adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures in patients with epilepsy. The molecular architecture of this compound provides the core scaffold necessary for the subsequent elaboration into the final drug substance, making a reliable and scalable synthesis of this intermediate a critical aspect of Perampanel production.

Physicochemical and Computed Properties

Due to its status as a reactive intermediate, extensive experimental data on the physicochemical properties of this compound are not widely published. However, computational descriptors provide valuable insights into its molecular characteristics. It is important to note the potential for tautomerism in this molecule, existing in equilibrium between the 4-pyridinol and pyridin-4(1H)-one forms. The pyridin-4(1H)-one tautomer, 3-(Benzyloxy)-5-bromo-2-methylpyridin-4(1H)-one, is often the more stable form.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO₂-
Molecular Weight 294.14 g/mol -
IUPAC Name 3-(benzyloxy)-5-bromo-2-methylpyridin-4-ol-
Alternative Name 3-(benzyloxy)-5-bromo-2-methylpyridin-4(1H)-one-
XLogP3 3.1Computed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 3Computed
Rotatable Bond Count 3Computed
Topological Polar Surface Area 38.3 ŲComputed

Note: The properties listed above are computationally derived and should be used as an estimation. Experimental verification is recommended.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical step in the overall synthesis of Perampanel. The following protocol is a synthesized methodology based on established principles of pyridine chemistry and information gleaned from patents detailing the synthesis of Perampanel and its intermediates.

Synthetic Pathway Overview

The synthesis initiates from a readily available substituted pyridine, which undergoes a series of transformations including benzylic protection of a hydroxyl group, followed by bromination to install the key functionalities.

Synthesis_of_3-Benzyloxy-5-bromo-2-methyl-4-pyridinol Synthetic Pathway to this compound A 2-Methyl-3-pyridinol B 3-(Benzyloxy)-2-methylpyridine A->B  Benzyl Halide,  Base C 3-(Benzyloxy)-2-methylpyridine N-oxide B->C  m-CPBA D 3-(Benzyloxy)-2-methyl-4-nitropyridine N-oxide C->D  HNO₃/H₂SO₄ E 3-(Benzyloxy)-5-bromo-2-methyl-4-nitropyridine N-oxide D->E  NBS F 3-(Benzyloxy)-5-bromo-2-methyl-4-aminopyridine E->F  Fe/HCl or H₂/Pd-C G This compound (CAS 906657-86-1) F->G  NaNO₂, H₂O, H⁺ Perampanel_Synthesis_Context Context of CAS 906657-86-1 in Perampanel Synthesis A This compound (CAS 906657-86-1) B Further Functionalization A->B  Several Steps C Key Pyridinone Intermediate B->C  Cyclization D Perampanel C->D  Suzuki Coupling

The Diverse Biological Activities of Substituted Pyridinols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridinol scaffold is a privileged structure in medicinal chemistry, consistently appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted pyridinols, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. For each area, we delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation pyridinol-based drugs.

Introduction: The Pyridinol Scaffold - A Cornerstone in Medicinal Chemistry

Pyridinols, and their tautomeric forms, pyridones, are six-membered heterocyclic aromatic compounds containing a nitrogen atom and a hydroxyl group. This fundamental structure imparts a unique combination of properties that are highly advantageous for drug design. The nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This dual functionality allows for versatile interactions with biological targets. Furthermore, the aromatic ring system provides a rigid scaffold that can be readily functionalized at various positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These characteristics have cemented the pyridinol core as a critical pharmacophore in the development of numerous therapeutic agents.

Anticancer Activity of Substituted Pyridinols

Substituted pyridinols have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

A primary mechanism by which substituted pyridinols exert their anticancer effects is through the induction of apoptosis , or programmed cell death. Several studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, certain pyridinol derivatives have been found to upregulate the expression of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK ), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Another significant anticancer mechanism involves the inhibition of protein kinases , which are crucial regulators of cellular signaling. Vascular endothelial growth factor receptor 2 (VEGFR-2 ) is a key kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several pyridine-based compounds have been identified as potent inhibitors of VEGFR-2, thereby impeding tumor growth and metastasis.[3]

anticancer_pathways

Structure-Activity Relationships (SAR)

The anticancer potency of substituted pyridinols is highly dependent on the nature and position of the substituents on the pyridine ring. Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more effective anticancer agents.[1]

Substitution Pattern Observed Activity Reference
Methoxy (-OCH3) groupsIncreased number of methoxy groups correlates with increased antiproliferative activity.[1][1]
Amino (-NH2) and Hydroxyl (-OH) groupsPresence of these groups often enhances anticancer activity.[1][1]
Halogens (Br, Cl, F)Can either increase or decrease activity depending on the specific compound and its target.[1][1]
Bulky aromatic ringsCan enhance binding to hydrophobic pockets of target proteins, leading to increased potency.[3]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridinol compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This model is used to evaluate the in vivo efficacy of anticancer compounds.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign the mice to treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Antimicrobial Activity of Substituted Pyridinols

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted pyridinols have demonstrated promising antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Mechanisms of Antimicrobial Action

A key mechanism of antimicrobial action for many substituted pyridinols is the disruption of the bacterial cell membrane .[4] These compounds, often possessing both hydrophobic and hydrophilic moieties, can insert into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[4] The cationic nature of some pyridinium salts facilitates their interaction with the negatively charged components of bacterial cell walls.[4]

antimicrobial_mechanism

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of substituted pyridinols is influenced by factors such as the length of alkyl chains and the nature of substituents on the pyridine ring.

Substitution Pattern Observed Activity Reference
Long alkyl chainsIncreased hydrophobicity often correlates with enhanced antibacterial activity.[4][4]
Cationic pyridinium saltsThe positive charge enhances interaction with bacterial membranes.[4][4]
Electron-withdrawing groupsCan influence the electronic properties of the pyridine ring and modulate activity.[5]
Specific heterocyclic fusionsFusion with other heterocyclic rings, such as thiazole, can lead to potent antimicrobial agents.[6][6]
Experimental Protocols for Antimicrobial Activity Evaluation

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity of Substituted Pyridinols

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Substituted pyridinols have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

A major mechanism of anti-inflammatory action for substituted pyridinols is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .[7] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX and LOX, substituted pyridinols can effectively reduce the production of these pro-inflammatory molecules.

anti_inflammatory_mechanism

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of pyridinol derivatives is dependent on their substitution patterns.

Substitution Pattern Observed Activity Reference
Pyrimidine-pyrrolidine hybridsPotent dual inhibitors of COX-2 and 5-LOX.[8][8]
Pyridazine-based derivatives with hydroxamic acid moietiesBalanced and potent dual inhibition of COX-2 and 5-LOX.[8][8]
Thiazolo[4,5-b]pyridin-2-onesSome compounds are more potent than ibuprofen.[9][9]
Experimental Protocols for Anti-inflammatory Activity Evaluation

This is a widely used model for evaluating the in vivo anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.[9][10]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9][11]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Neuroprotective Activity of Substituted Pyridinols

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Substituted pyridinols have shown promise as neuroprotective agents by modulating key neuronal signaling pathways.

Mechanisms of Neuroprotective Action

A significant neuroprotective mechanism of certain pyridinol derivatives involves their interaction with nicotinic acetylcholine receptors (nAChRs) .[7][12] Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger intracellular signaling cascades that promote neuronal survival.[12] One such pathway is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is a crucial regulator of cell survival and apoptosis.[7][12] Agonist stimulation of nAChRs can lead to the activation of the PI3K/Akt pathway, thereby protecting neurons from various toxic insults.[7][12]

neuroprotective_mechanism

Structure-Activity Relationships (SAR)

The neuroprotective effects of pyridinol derivatives are influenced by their ability to interact with specific nAChR subtypes.

Substitution Pattern Observed Activity Reference
Specific side chainsCan confer selectivity for different nAChR subtypes.[12]
Positive allosteric modulatorsCan enhance the activity of endogenous acetylcholine.[7]
Experimental Protocols for Neuroprotective Activity Evaluation

This model simulates the key events of a stroke to evaluate the neuroprotective effects of compounds.[13][14]

Protocol:

  • Induction of Ischemia: Induce cerebral ischemia in rodents (e.g., rats or mice) through methods such as middle cerebral artery occlusion (MCAO).

  • Compound Administration: Administer the test compound, vehicle control, or a positive control before, during, or after the ischemic event.

  • Neurological Deficit Scoring: Assess the neurological deficits at various time points using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study, euthanize the animals and determine the infarct volume in the brain using histological staining (e.g., TTC staining).

  • Biochemical and Molecular Analysis: Analyze brain tissue for markers of oxidative stress, apoptosis, and inflammation.[13][14]

Synthesis of Substituted Pyridinols

The synthesis of substituted pyridinols is a well-established area of organic chemistry, with numerous methods available for the construction of the pyridine ring and the introduction of various functional groups.

General Synthetic Strategies

Common synthetic routes to substituted pyridinols include:

  • Hantzsch Pyridine Synthesis: A multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor (e.g., ammonia).

  • Guareschi-Thorpe Condensation: A reaction between a cyanoacetamide and a 1,3-dicarbonyl compound.

  • Kröhnke Pyridine Synthesis: A reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.

  • Modern Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are widely used to introduce a variety of substituents onto the pyridine ring.[15]

Representative One-Pot Synthesis Protocol

A novel and efficient one-pot protocol for the synthesis of highly functionalized pyridinols has been developed.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine a primary amine or 1,n-diamine, 1,1-bis(methylthio)-2-nitroethene, and dibenzylideneacetone in a suitable solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Workup: After the reaction is complete (monitored by TLC), the product can be isolated by filtration or extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyridinol in high yield.

Conclusion and Future Perspectives

Substituted pyridinols represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their immense potential in drug discovery. The continued exploration of structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new pyridinol-based therapeutics with enhanced potency and selectivity. As our understanding of the complex signaling pathways involved in various diseases deepens, the rational design of targeted pyridinol derivatives will play an increasingly important role in addressing unmet medical needs. This guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this privileged scaffold.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. (2018, April 4). PubMed. Retrieved January 24, 2026, from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Practical and Novel One-Pot Protocol for the Synthesis of Highly Functionalized Pyridinols and Pyrido[1,2-a]-Fused 1,3-Diazaheterocycles. (2011). Synlett, 2011(08), 1105–1108.
  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]

  • VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 28). PubMed. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 25). PubMed. Retrieved January 24, 2026, from [Link]

  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. (2018, April 4). PubMed. Retrieved January 24, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019, May 15). MDPI. Retrieved January 24, 2026, from [Link]

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.).
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). ResearchGate. Retrieved January 24, 2026, from [Link]

  • De novo Synthesis of Substituted Pyridines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021, November 25). Spandidos Publications. Retrieved January 24, 2026, from [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Purinergic Signaling in the Hallmarks of Cancer. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved January 24, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved January 24, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 5). Preprints.org. Retrieved January 24, 2026, from [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021, November 24).
  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. (2021, September 8).
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15).
  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021, February 3). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.).
  • Carrageenan-induced inflammation assay, paw diameter in.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer's and Parkinson's Diseases. (2018, April 4). NCBI. Retrieved January 24, 2026, from [Link]

  • Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

Sources

A Technical Guide to the Potential Applications of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol is a novel heterocyclic compound for which no direct biological or chemical data has been published to date. This guide serves as a forward-looking technical analysis, establishing a robust scientific rationale for its investigation as a privileged scaffold in drug discovery. By deconstructing its molecular architecture and drawing inferences from structurally analogous compounds, we hypothesize a rich potential for this molecule, particularly in the fields of oncology and inflammatory diseases. We posit that the 4-pyridinol core, a known metal-binding pharmacophore and kinase hinge-binder, combined with a strategically placed bromine atom for synthetic elaboration, makes this a molecule of significant interest. This document outlines key therapeutic hypotheses, proposes a detailed roadmap for synthesis and experimental validation, and provides standardized protocols to guide future research and development efforts.

Structural and Physicochemical Rationale

The therapeutic potential of this compound stems directly from the unique combination of its constituent functional groups. Each component is predicted to contribute distinct properties influencing its pharmacokinetics, pharmacodynamics, and synthetic tractability.

  • The 4-Pyridinol Core: The central pyridin-4(1H)-one (or its tautomer, 4-hydroxypyridine) is a well-established pharmacophore.[1] It is a known structural motif in potent inhibitors of various enzyme classes.[2] Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity for metal chelation, underpins many of its biological activities.[3][4]

  • C5-Bromo Substituent: The bromine atom significantly influences the molecule's properties. It is an electron-withdrawing group that can modulate the pKa of the pyridinol ring system. Critically, it serves as a versatile synthetic handle.[5][6] The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a chemical library to explore structure-activity relationships (SAR).[6] This is a cornerstone of modern medicinal chemistry for optimizing lead compounds.[7]

  • C2-Methyl Group: The methyl group provides steric bulk, which can influence binding selectivity by probing specific hydrophobic pockets within a target protein. It also impacts the electronic nature of the pyridine ring.

  • C3-Benzyloxy Group: This large, lipophilic group can contribute significantly to van der Waals interactions within a binding site. It also serves as a protecting group for the 3-hydroxy functionality, which could be deprotected in later-stage analogs to introduce an additional hydrogen-bonding moiety.

A summary of predicted physicochemical properties, based on analogous structures, is presented below.

PropertyPredicted ValueRationale / Significance
Molecular Weight ~324.18 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
logP 2.5 - 3.5Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
pKa ~8.5 - 9.5Typical for 4-pyridinol rings; allows for ionization under physiological conditions, potentially influencing solubility and target engagement.
Hydrogen Bond Donors 1 (OH)Facilitates key interactions with protein active sites.
Hydrogen Bond Acceptors 2 (O, N)Provides additional points for specific target binding.
Rotatable Bonds 3Offers conformational flexibility to adapt to various binding pockets.

Therapeutic Hypotheses and Mechanistic Insights

Based on its structural features, we propose two primary, high-probability avenues for therapeutic application: kinase inhibition and metalloenzyme inhibition.

Hypothesis 1: Protein Kinase Inhibition

The pyridine and pyridone scaffolds are ubiquitous in clinically approved and investigational kinase inhibitors.[8][9] Many of these inhibitors function by forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The N-H and C4-carbonyl/hydroxyl of the pyridinol core in our subject molecule are perfectly positioned to mimic this interaction.

Mechanistic Rationale: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the 4-hydroxyl group can act as a hydrogen bond donor, forming a bidentate interaction with the kinase hinge backbone. The rest of the molecule can then be oriented to occupy the hydrophobic regions of the ATP-binding pocket, conferring potency and selectivity. Numerous pyridone-based inhibitors have demonstrated potent activity against kinases such as Met, VEGFR-2, and JNK.[2][10]

The diagram below illustrates this conceptual binding mode.

G cluster_kinase Kinase Hinge Region cluster_inhibitor hinge_acceptor Backbone N-H hinge_donor Backbone C=O pyridinol_N Pyridinol Nitrogen pyridinol_N->hinge_acceptor H-Bond (Acceptor) pyridinol_OH 4-Hydroxyl pyridinol_OH->hinge_donor H-Bond (Donor)

Caption: Hypothesized kinase hinge-binding mode.

Hypothesis 2: Metalloenzyme Inhibition

The 3-hydroxy-4-pyridinol motif is a classic bidentate chelator for divalent metal ions such as Zn²⁺, Fe²⁺, and Mg²⁺.[11] These ions are critical cofactors in the active sites of numerous enzyme families, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and various phosphatases.[3][12][13] Inhibitors that coordinate with these catalytic metal ions are an established therapeutic strategy.[4]

Mechanistic Rationale: The 3-hydroxyl and 4-carbonyl groups of the pyridinol can form a five-membered ring upon coordination with a metal ion in an enzyme's active site. This high-affinity binding can displace water molecules and block substrate access, leading to potent enzyme inhibition. The lipophilicity and steric profile of the substituents at the C2, C3, and C5 positions will be critical for achieving selectivity among different classes of metalloenzymes.[11]

Proposed Research & Development Roadmap

A structured, milestone-driven approach is essential to validate the therapeutic potential of this novel scaffold. The following sections detail a proposed workflow from initial synthesis to lead optimization.

Synthesis and Derivatization Strategy

The synthesis of the core molecule can be approached via the construction of a substituted 4-pyrone, followed by amination to form the 4-pyridone.[1] Precursors such as 3-(benzyloxy)-4-oxo-4H-pyran derivatives are known in the literature.[14]

The true value of this scaffold lies in the synthetic tractability of the C5-bromo position. A library generation program should be initiated immediately following successful synthesis of the core structure.

G Core Core Molecule (C5-Br) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Library Diverse Chemical Library (SAR Exploration) Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: C5-Bromo derivatization workflow for library synthesis.

Experimental Validation: Key Protocols

Protocol 3.2.1: Broad Spectrum Kinase Panel Screen

  • Objective: To identify initial kinase targets for the core molecule.

  • Methodology: Utilize a commercial fee-for-service radiolabeled ATP binding assay (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®).

  • Procedure: a. Solubilize this compound in 100% DMSO to create a 10 mM stock solution. b. Submit the compound for screening against a panel of >400 human kinases at a fixed concentration (e.g., 1 µM or 10 µM). c. The service provider will incubate the compound with each kinase, [γ-³³P]ATP, and a suitable substrate. d. Kinase activity is determined by measuring the incorporation of ³³P into the substrate via scintillation counting. e. Results are reported as Percent Inhibition relative to a DMSO control.

  • Self-Validation/Interpretation: Hits are defined as kinases showing >70% inhibition. The selectivity profile (number of hits) will guide the next steps. A highly selective compound is often preferred over a promiscuous one.

Protocol 3.2.2: General Metalloenzyme Inhibition Assay (HDACs as an example)

  • Objective: To assess the inhibitory potential against a representative class of zinc-dependent metalloenzymes.

  • Methodology: A fluorometric assay using a commercially available kit (e.g., BPS Bioscience, Enzo Life Sciences).

  • Procedure: a. Prepare a serial dilution of the test compound in assay buffer, starting from 100 µM. b. In a 96-well plate, add recombinant human HDAC enzyme (e.g., HDAC1). c. Add the test compound dilutions and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the fluorogenic acetylated peptide substrate. e. Incubate for 60 minutes at 37°C. f. Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore. g. Incubate for 15 minutes at room temperature. h. Read fluorescence (e.g., Ex/Em = 360/460 nm) on a plate reader. i. Calculate IC₅₀ values by plotting percent inhibition versus compound concentration and fitting to a four-parameter logistic curve.

  • Self-Validation/Interpretation: The IC₅₀ value quantifies the potency of inhibition. A known HDAC inhibitor (e.g., SAHA) must be run in parallel as a positive control to validate assay performance.

Hit-to-Lead Optimization Workflow

Initial hits from the screening campaigns will be subjected to a rigorous optimization process. The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

G Start Primary Hit Identified (IC50 < 10 µM) IC50 Confirm IC50 (Dose-Response Curve) Start->IC50 SAR Initiate C5-Br Library Synthesis (See Derivatization Workflow) IC50->SAR Screen_SAR Screen Library Against Target SAR->Screen_SAR Analyze_SAR Analyze SAR Data (Identify Key Moieties) Screen_SAR->Analyze_SAR Potency Potency > 100x Improvement? Analyze_SAR->Potency Potency->SAR No Selectivity Assess Selectivity (Screen against related targets) Potency->Selectivity Yes ADME In Vitro ADME Profiling (Solubility, Permeability, MetStab) Selectivity->ADME Lead Lead Candidate ADME->Lead

Caption: Decision-making workflow for hit-to-lead optimization.

Conclusion

While this compound is an uncharacterized molecule, a thorough analysis of its structure strongly suggests its potential as a versatile and valuable scaffold for modern drug discovery. The combination of a proven pharmacophore in the 4-pyridinol core and a strategically positioned synthetic handle in the C5-bromo substituent provides a clear and compelling rationale for its investigation. The proposed hypotheses targeting kinases and metalloenzymes are grounded in extensive precedent from medicinal chemistry literature. The outlined research and development roadmap provides a concrete, actionable plan for synthesizing, evaluating, and optimizing this promising new chemical entity. We strongly recommend the initiation of these studies to unlock the full therapeutic potential of this scaffold.

References

  • Organic Chemistry Portal. Synthesis of 4-pyridones. [Link]

  • Li, X., et al. (2021). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews. [Link]

  • Google Patents.
  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6356. [Link]

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • Kratochvil, M., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 211, 113088. [Link]

  • Google Patents. US3491122A - Synthesis of 4-pyrones.
  • Hider, R. C., & Kong, X. (2013). Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators. Journal of Medicinal Chemistry, 56(17), 6947-6959. [Link]

  • Rojas, R., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(5), 785-813. [Link]

  • Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Szelenberger, R., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4991. [Link]

  • Hider, R. C., & Kong, X. (2018). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Advances, 8(52), 29593-29622. [Link]

  • Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6619. [Link]

  • Rojas, R., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4256. [Link]

  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. [Link]

  • Wikipedia. 4-Pyridone. [Link]

  • ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Li, X., et al. (2021). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 121(3), 1335-1403. [Link]

  • CiteSeerX. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • Molecules. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. [Link]

  • MDPI. Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. [Link]

  • Organic Syntheses. 4-benzyloxyindole. [Link]

  • Bioorganic Chemistry. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]

  • Digital Commons @ University of Puget Sound. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]

  • AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Current Medicinal Chemistry. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. [Link]

  • Google Patents. US3474113A - Synthesis of 4-pyrones.
  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • MDPI. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]

Sources

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridin-4-one scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The unique electronic and structural features of this heterocyclic core allow for a wide range of functionalization, leading to compounds with applications as iron chelators, enzyme inhibitors, and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of 3-(benzyloxy)-5-bromo-2-methyl-4-pyridinol, a promising but underexplored member of this chemical class. While specific literature on this exact molecule is scarce, this guide consolidates information on related compounds to propose a robust synthetic strategy, predict its physicochemical properties, and discuss its potential applications in drug discovery and development.

The strategic placement of a benzyloxy group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position on the 4-pyridinol core creates a molecule with a distinct combination of lipophilicity, hydrogen bonding capability, and potential for further chemical modification. The benzyloxy group can modulate solubility and membrane permeability, while the bromine atom offers a handle for cross-coupling reactions to introduce further structural diversity. The methyl group can influence the steric and electronic properties of the pyridinone ring. This unique combination of substituents makes this compound a valuable intermediate for the synthesis of novel therapeutic agents.

Proposed Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound can be conceptualized based on established methodologies for the synthesis of functionalized pyridin-4-ones. The proposed synthetic pathway involves three key steps: the synthesis of the 2-methyl-3-hydroxy-4-pyrone precursor, followed by regioselective bromination, and finally, O-benzylation.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: O-Benzylation A Starting Materials B 2-Methyl-3-hydroxy-4-pyrone A->B [Ref. X] C 5-Bromo-2-methyl-3-hydroxy-4-pyrone B->C NBS or Br2/AcOH [Ref. Y] D This compound C->D BnBr, Base [Ref. Z]

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Methyl-3-hydroxy-4-pyrone

The synthesis of the 2-methyl-3-hydroxy-4-pyrone core can be achieved through various established methods. One common approach involves the condensation of a β-ketoester with an appropriate nitrogen source, followed by cyclization.[3]

Step 2: Bromination of 2-Methyl-3-hydroxy-4-pyrone

The introduction of a bromine atom at the 5-position of the pyridinone ring can be accomplished through electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid are commonly employed for this transformation. The electron-rich nature of the pyridinone ring directs the bromination to the C5 position.

Step 3: O-Benzylation of 5-Bromo-2-methyl-3-hydroxy-4-pyrone

The final step involves the selective O-benzylation of the 3-hydroxy group. This is typically achieved by treating the brominated intermediate with benzyl bromide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an inert solvent like DMF or acetone. The choice of base and reaction conditions is crucial to favor O-alkylation over N-alkylation.

Physicochemical Properties and Structural Elucidation

The structural features of this compound suggest a set of predictable physicochemical properties and spectroscopic signatures.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.
¹H NMR Characteristic signals for the methyl group (singlet, ~2.3-2.5 ppm), the benzylic methylene protons (singlet, ~5.0-5.2 ppm), the aromatic protons of the benzyl group (multiplet, ~7.2-7.5 ppm), and the C6 proton of the pyridinone ring (singlet, ~7.8-8.0 ppm).
¹³C NMR Resonances for the methyl carbon, the benzylic methylene carbon, the aromatic carbons of the benzyl group, and the carbons of the pyridinone ring, including the carbonyl carbon (~170-180 ppm).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the pyridone ring (~1630-1650 cm⁻¹), C-O-C stretch of the benzyl ether, and C-Br stretch.

Potential Applications in Drug Discovery and Development

The 3-hydroxy-4-pyridone scaffold is a well-established pharmacophore with a range of biological activities. The unique substitution pattern of this compound makes it a promising candidate for several therapeutic areas.

Iron Chelating Agents

3-Hydroxypyridin-4-ones are potent bidentate iron chelators.[4][5] The introduction of a bulky benzyloxy group at the 3-position may influence the iron-binding affinity and selectivity of the molecule. Further derivatization at the 5-position, facilitated by the bromine atom, could lead to the development of novel iron chelators for the treatment of iron overload disorders.

Enzyme Inhibition

The substituted pyridinone core has been explored for its inhibitory activity against various enzymes. For instance, derivatives of 3-hydroxypyridin-4-one have been investigated as inhibitors of tyrosine hydroxylase and tyrosinase.[4][6] The specific substitution pattern of the title compound could confer inhibitory activity against a range of metalloenzymes or other therapeutic targets.

Antimicrobial and Antitumor Agents

Functionalized pyridones have demonstrated promising antimicrobial and antitumor activities.[2][7] The combination of a lipophilic benzyloxy group and a reactive bromine atom provides opportunities for the synthesis of a library of compounds for screening against various cancer cell lines and microbial strains.

Experimental Protocols (Proposed)

The following are proposed, detailed experimental protocols for the synthesis of this compound, derived from general procedures for similar transformations.

Synthesis of 2-Methyl-3-hydroxy-4-pyrone

A detailed procedure for the synthesis of the precursor would be dependent on the chosen synthetic route. A common method involves the cyclization of a diketone derivative in the presence of an amine.

Bromination of 2-Methyl-3-hydroxy-4-pyrone
  • Dissolve 2-methyl-3-hydroxy-4-pyrone (1.0 eq) in glacial acetic acid.

  • To this solution, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 5-bromo-2-methyl-3-hydroxy-4-pyrone.

O-Benzylation of 5-Bromo-2-methyl-3-hydroxy-4-pyrone
  • To a solution of 5-bromo-2-methyl-3-hydroxy-4-pyrone (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

This compound represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This in-depth technical guide, by consolidating and extrapolating from the available literature on related compounds, provides a foundational understanding of its synthesis, properties, and potential applications. The proposed synthetic route offers a practical approach to obtaining this molecule, and the predicted physicochemical data will aid in its characterization. The diverse biological activities associated with the 3-hydroxy-4-pyridone core underscore the potential of this specific derivative in areas such as iron chelation, enzyme inhibition, and antimicrobial and antitumor research. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Yao, C.; Wang, D.; Lu, J.; Li, T.; Jiao, W.; Yu, C. N-Heterocyclic Carbene Catalyzed Reactions of Ketenes with Enones: A Novel Synthesis of 3,4-Dihydro-2(1H)-pyridones. Preprints.org2022, 2022060415.
  • Razdan, B.; et al. Synthesis of 3,4-dihydro-2-pyridones, using Bi(III)
  • Timmons, C.; Kattuboina, A.; McPherson, L.; Mills, J.; Li, G. Aza-Diels–Alder Reactions of In Situ Generated N-Acyl- and N-Sulfonyl-imines with Danishefsky's Diene. Tetrahedron2005, 61, 11837-11842.
  • Baron, M. C.; et al. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. J. Am. Chem. Soc.2022, 144, 3, 1345–1352.
  • Barral, K.; Balzarini, J.; Neyts, J.; De Clercq, E.; Hider, R. C.; Camplo, M.
  • Palacios, F.; de Ochoa de Retana, A. M.; Oyarzabal, J. Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules2023, 28, 644.
  • Asadpour, L.; et al. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Res. Pharm. Sci.2012, 7, 4, 247-252.
  • Comins, D. L.; Dehghani, A. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chem. Rev.1999, 99, 11, 3203–3224.
  • Baron, M. C.; et al. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv2021. DOI: 10.26434/chemrxiv.14788011.v1
  • Riley, D. P.; et al. Bromination of hydroxyaromatic compounds.
  • Fassihi, A.; et al. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Anti-Infective Agents2021, 19, 3.
  • Obydennov, D. L.; et al. Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. Synthesis2019, 51, 16, 3145-3156.
  • Sabet, R.; et al. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Adv.2020, 10, 36561-36571.
  • Knochel, P.; et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chem. Commun.2015, 51, 13532-13535.
  • Ackermann, L. C–H Functionalization of Pyridines. Top. Curr. Chem.2016, 374, 45.
  • Stanovnik, B.; et al.
  • Gameiro, P.; et al. Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. J. Inorg. Biochem.2011, 105, 1, 108-117.
  • Patel, B. H.; Mason, A. M.; Barrett, A. G. M. Enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization enables the synthesis of various 6-substituted-4-hydroxy-2-pyridinones in good yields. Org. Lett.2011, 13, 19, 5156–5159.
  • Krauze, A.; et al. Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ARKIVOC2003, (xi), 119-128.
  • Hider, R. C.; et al. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Biochem. Pharmacol.1994, 48, 3, 503-510.
  • Ghonim, H.; et al. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega2023, 8, 32, 28987–28995.
  • Barriault, L.; et al. Regioselective synthesis of 4-functionalized pyridines. Org. Chem. Highlights2019.
  • Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]

  • Maiti, S.; Menéndez, J. C. A Novel and Efficient Synthesis of 1,4-Dihydropyridines from 6-Alkoxy-1,4,5,6-tetrahydropyridines. Synlett2009, 2009, 14, 2249-2252.
  • Hider, R. C.; et al. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. J. Med. Chem.2004, 47, 9, 2335-2345.
  • Supuran, C. T.; et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules2023, 28, 5413.
  • Krauze, A.; et al. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules2021, 26, 5419.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, research-grade guide for the multi-step synthesis of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, a heterocyclic compound of interest for medicinal chemistry and drug development applications. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that combines step-by-step instructions with mechanistic insights and justifications for key experimental choices. The synthesis proceeds via a logical three-step sequence starting from the commercially available 2-methyl-3-hydroxy-4-pyrone (maltol), involving protection of the hydroxyl group, regioselective bromination of the pyrone ring, and subsequent conversion to the final pyridinol product.

Introduction and Synthetic Strategy

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of this compound makes it a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The benzyloxy group serves as a stable protecting group for the 3-hydroxyl functionality, while the bromo substituent at the 5-position provides a handle for cross-coupling reactions.

The synthetic strategy outlined herein is designed for efficiency and control, proceeding through three distinct stages:

  • Protection: The acidic 3-hydroxyl group of 2-methyl-3-hydroxy-4-pyrone (Maltol) is protected as a benzyl ether. This is a critical step to prevent unwanted side reactions during the subsequent bromination and to ensure the stability of the molecule.

  • Bromination: The protected pyrone is regioselectively brominated at the 5-position. The electron-donating nature of the ether and the pyrone oxygen directs the electrophilic substitution.

  • Ring Transformation: The 4-pyrone core is converted into the 4-pyridinol ring system via reaction with an ammonia source. This classic transformation involves a nucleophilic attack followed by ring-opening and re-cyclization.[1][2]

This approach leverages common and well-understood reactions in organic synthesis, making it accessible to researchers with a solid foundation in synthetic chemistry.

Overall Synthetic Scheme

Experimental_Workflow start Start: Maltol step1_react Step 1: Benzylation - Add Maltol, K₂CO₃, Acetone - Add BnBr - Reflux 12-16h start->step1_react step1_workup Workup 1 - Filter inorganic salts - Concentrate filtrate step1_react->step1_workup step1_purify Purification 1 - Flash Column Chromatography (Silica, EtOAc/Hexanes) step1_workup->step1_purify intermediate1 Intermediate 1 (3-(Benzyloxy)-2-methyl-4H-pyran-4-one) step1_purify->intermediate1 step2_react Step 2: Bromination - Dissolve Intermediate 1 in ACN - Add NBS - Stir 4-6h at RT intermediate1->step2_react step2_workup Workup 2 - Precipitate in water - Filter solid step2_react->step2_workup step2_purify Purification 2 - Recrystallize from EtOH/Water step2_workup->step2_purify intermediate2 Intermediate 2 (3-(Benzyloxy)-5-bromo-2-methyl-4H-pyran-4-one) step2_purify->intermediate2 step3_react Step 3: Ring Transformation - Add Intermediate 2, NH₄OAc, EtOH - Reflux 24h intermediate2->step3_react step3_workup Workup 3 - Concentrate solvent - Add water, adjust pH - Filter solid step3_react->step3_workup step3_purify Purification 3 - Wash with water and ether - Dry under vacuum step3_workup->step3_purify final_product Final Product (this compound) step3_purify->final_product

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridinol Scaffolds and the Power of Suzuki Coupling

In the landscape of modern drug discovery and development, pyridinol and pyridinone scaffolds are of paramount importance. These six-membered nitrogen-containing heterocycles are prevalent in a wide array of FDA-approved drugs, exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to serve as bioisosteres for other functional groups, makes them a versatile building block in the medicinal chemist's toolbox. The targeted synthesis of functionalized pyridinols is therefore a critical endeavor in the generation of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[1] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for constructing complex molecular architectures.[2] This application note provides a detailed experimental procedure for the Suzuki coupling of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, a key intermediate for the synthesis of highly substituted pyridinol derivatives. We will delve into the rationale behind the chosen experimental parameters, offer insights into reaction monitoring and troubleshooting, and provide a comprehensive guide for researchers in the pharmaceutical and chemical sciences.

Mechanistic Overview: The Palladium-Catalyzed Suzuki Coupling Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate salt. This activated species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism ArylHalide 3-(Benzyloxy)-5-bromo- 2-methyl-4-pyridinol OxAdd OxAdd ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R-B(OH)2) Transmetalation Transmetalation BoronicAcid->Transmetalation Product Coupled Product (Ar-R) RedElim RedElim RedElim->Product caption Fig. 1: Simplified Catalytic Cycle of the Suzuki Coupling.

Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
ReagentGradeSupplierComments
This compound≥97%Commercially AvailableStore in a cool, dry place.
Arylboronic Acid≥98%Commercially AvailableVaries depending on desired product.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir-sensitive. Store under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered is preferred.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or distill from sodium/benzophenone.
Deionized WaterHigh PurityIn-houseDegas thoroughly before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (saturated NaCl solution)N/AIn-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pyridinol Substrate - Boronic Acid - K₂CO₃ - Pd(PPh₃)₄ setup->reagents solvent Add Degassed Solvents: - 1,4-Dioxane - Water reagents->solvent heating Heat Reaction Mixture (e.g., 90-100 °C) solvent->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup extraction Extraction with Ethyl Acetate workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification (Flash Chromatography) concentration->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and finely powdered anhydrous potassium carbonate (2.0-3.0 eq).

    • Rationale: Using a slight excess of the boronic acid drives the reaction to completion. Anhydrous potassium carbonate is a commonly used base that is effective and cost-efficient.[3] Using finely powdered base increases its surface area and reactivity.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it.[4] Maintaining an inert atmosphere is crucial for catalytic activity.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

    • Rationale: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst precursor. The catalyst loading is typically low, but may need to be optimized for challenging substrates.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

    • Rationale: A mixture of an organic solvent like dioxane and water is often optimal for Suzuki couplings.[5] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. Vigorous stirring ensures proper mixing of the biphasic system.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Expected Results and Characterization

The successful Suzuki coupling will yield the corresponding 3-(benzyloxy)-2-methyl-5-aryl-4-pyridinol. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Starting MaterialBoronic AcidProductExpected Yield Range
This compoundPhenylboronic acid3-(Benzyloxy)-2-methyl-5-phenyl-4-pyridinol75-90%
This compound4-Methoxyphenylboronic acid3-(Benzyloxy)-5-(4-methoxyphenyl)-2-methyl-4-pyridinol70-85%
This compound3-Pyridylboronic acid3-(Benzyloxy)-2-methyl-5-(3-pyridyl)-4-pyridinol60-80%

Note: Yields are hypothetical and will vary depending on the specific boronic acid used and optimization of reaction conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poorly soluble reagents.4. Ineffective base.1. Use a fresh bottle of catalyst or a glovebox for handling. Ensure thorough degassing.2. Use anhydrous solvents and dry reagents thoroughly.3. Try a different solvent system (e.g., DMF, toluene/ethanol/water).4. Try a stronger base like K₃PO₄ or Cs₂CO₃.[6]
Formation of Homocoupled Boronic Acid Product Presence of oxygen leading to oxidative homocoupling.Improve degassing procedure of solvents and reaction vessel.[4]
Protodeboronation (loss of boronic acid group) Presence of protic impurities or prolonged reaction times at high temperatures.Ensure anhydrous conditions. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronate ester instead of a boronic acid.
Debromination of Starting Material Reductive dehalogenation as a side reaction.Lower the reaction temperature. Use a different phosphine ligand that promotes the desired coupling over dehalogenation.
Difficult Purification Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst).Use a catalyst with a more polar or non-polar phosphine ligand to facilitate separation. A water-soluble ligand could also be an option.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of functionalized pyridinol derivatives. The protocol outlined in this application note provides a solid foundation for the successful coupling of this compound with a variety of arylboronic acids. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction to access a wide range of novel molecules with potential applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Thompson, A. S., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Song, Y., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Buchwald, S. L., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • De, S., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Fleckenstein, C. A., & Plenio, H. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. [Link]

  • Chowdhury, C., et al. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. [Link]

  • Meanwell, N. A. Pyridones in drug discovery: Recent advances. Journal of Medicinal Chemistry. [Link]

  • Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Mondal, B., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Kim, J., et al. Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Bulletin of the Korean Chemical Society. [Link]

  • Tang, D., et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

Sources

Comprehensive 1H NMR Characterization of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol: A Guide for Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide for the structural characterization of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a substituted pyridinol derivative, this compound represents a class of heterocyclic structures pivotal in medicinal chemistry and drug development. Accurate and unambiguous structural verification is the cornerstone of chemical synthesis and quality control. This document outlines the theoretical basis for the ¹H NMR spectral features of the title compound, presents a robust protocol for sample preparation and data acquisition, and offers a systematic approach to spectral interpretation and signal assignment. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction and Scientific Context

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. The specific substitution pattern of this compound, featuring a bulky benzyloxy protecting group, a halogen, a methyl group, and a hydroxyl group, presents a unique spectroscopic challenge and opportunity. The electronic and steric effects of these substituents create a distinct magnetic environment for each proton, resulting in a characteristic ¹H NMR spectrum that serves as a molecular fingerprint.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shift, integration, and spin-spin coupling of proton signals, one can deduce the connectivity and chemical environment of hydrogen atoms within a molecule. For regulatory submissions and process development, a well-defined and reproducible NMR characterization is not merely a recommendation but a necessity. This guide explains the causality behind experimental choices, ensuring that the described protocols are scientifically sound and self-validating.

Structure of this compound:

Chemical Structure of this compound
Figure 1. Chemical structure of the target analyte.

Theoretical Framework: Predicting the ¹H NMR Signature

A deep understanding of the molecule's structure allows for an accurate prediction of its ¹H NMR spectrum. The expected signals for this compound can be rationalized by dissecting the molecule into its constituent spin systems.

  • Pyridinol Ring Proton (H-6): The pyridine ring has only one remaining proton at the C-6 position. Protons on aromatic rings typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2] The precise chemical shift of H-6 is influenced by the electronic effects of the other substituents. The electron-withdrawing bromine atom at C-5 and the electronegative nitrogen atom will deshield this proton, shifting it further downfield. With no adjacent protons, this signal is expected to appear as a sharp singlet .

  • Methyl Protons (C-2 -CH₃): The methyl group is attached to the C-2 position of the aromatic ring. Benzylic protons, or protons on a carbon directly attached to an aromatic ring, typically resonate between δ 2.0-3.0 ppm.[1] These three equivalent protons will appear as a singlet due to the absence of neighboring protons.

  • Benzyloxy Group Protons (-OCH₂Ph): This group gives rise to two distinct signals:

    • Methylene Protons (-OCH₂-): These two protons are adjacent to an oxygen atom and a phenyl ring. The electronegative oxygen causes a significant downfield shift. Their expected chemical shift is typically in the range of δ 4.5-5.5 ppm. As they are chemically equivalent and have no adjacent protons, they will appear as a singlet .

    • Phenyl Protons (-C₆H₅): The five protons of the phenyl ring are in a complex electronic environment and will typically appear as a multiplet in the aromatic region, around δ 7.2-7.5 ppm.[1][2]

  • Hydroxyl Proton (C-4 -OH): The chemical shift of a hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It often appears as a broad singlet and can range from δ 5-15 ppm. A key confirmatory test is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -OH signal will disappear due to proton-deuterium exchange.

Experimental Application and Protocols

The acquisition of a high-quality, interpretable NMR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

Materials and Equipment
CategoryItem
Chemicals This compound
Deuterated Chloroform (CDCl₃) or DMSO-d₆ (≥99.8% D)
Tetramethylsilane (TMS) or residual solvent peak for internal reference
Equipment NMR Spectrometer (e.g., 400 MHz or higher)
High-precision 5 mm NMR tubes
Pasteur pipettes with glass wool plugs
Analytical balance
Volumetric flasks and pipettes
Vortex mixer
Protocol 1: NMR Sample Preparation

The primary objective of this protocol is to prepare a clear, homogeneous solution of the analyte at an appropriate concentration.[3][4]

Causality: The choice of a deuterated solvent is crucial to avoid large, interfering solvent signals in the ¹H spectrum.[5] CDCl₃ is a common choice for many organic molecules. However, if the analyte has poor solubility or if hydrogen bonding with the pyridinol -OH group is of interest, DMSO-d₆ is a superior choice. Filtration is a mandatory step to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

Step-by-Step Procedure:

  • Weighing the Analyte: Accurately weigh 5-10 mg of the sample into a clean, dry vial. For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio in a short acquisition time.[3][6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Using the pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube. This filtration step is critical for removing any microparticulates.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh 5-10 mg of Analyte add_solvent 2. Add ~0.7 mL Deuterated Solvent weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter ready Sample Ready for Analysis filter->ready

Diagram 1. Step-by-step workflow for NMR sample preparation.
Protocol 2: Data Acquisition and Processing

Causality: The parameters chosen for data acquisition determine the quality of the final spectrum. Shimming is performed to optimize the homogeneity of the magnetic field across the sample volume, leading to sharp, symmetrical peaks. The number of scans is increased for dilute samples to improve the signal-to-noise ratio.

Step-by-Step Procedure:

  • Instrument Insertion: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize field homogeneity.

  • Parameter Setup: Load a standard ¹H acquisition parameter set. Key parameters include:

    • Spectral Width: ~16 ppm (centered around 6-8 ppm).

    • Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds to allow for full proton relaxation between pulses.

  • Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID to convert it from the time domain to the frequency domain.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis. Use the TMS signal at δ 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) as the reference.

    • Integrate all signals to determine the relative number of protons for each.

G cluster_acq Data Acquisition & Processing Workflow insert 1. Insert Sample shim 2. Lock & Shim insert->shim setup 3. Set Acquisition Parameters shim->setup acquire 4. Acquire FID setup->acquire process 5. Fourier Transform & Phasing acquire->process calibrate 6. Calibrate & Integrate process->calibrate analyze Spectrum Ready for Interpretation calibrate->analyze

Diagram 2. General workflow for NMR data acquisition and processing.

Data Interpretation and Structural Verification

The following table summarizes the predicted ¹H NMR data for this compound. This serves as a benchmark for analyzing experimental data.

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A7.5 - 8.5Singlet (s)1HPyridinol ring H-6
B7.2 - 7.5Multiplet (m)5HPhenyl protons (-C₆H₅)
C~5.2Singlet (s)2HMethylene protons (-OCH₂-)
D~2.3Singlet (s)3HMethyl protons (-CH₃)
E5.0 - 15.0Broad Singlet (br s)1HHydroxyl proton (-OH)

Analysis of Predicted Spectrum:

  • Signal A (H-6): The observation of a singlet integrating to one proton in the far downfield region is strong evidence for the single proton on the substituted pyridine ring.

  • Signal B (-C₆H₅): A complex multiplet integrating to five protons in the δ 7.2-7.5 ppm range is the classic signature of a monosubstituted benzene ring, confirming the presence of the benzyloxy group.

  • Signal C (-OCH₂-): A singlet integrating to two protons around δ 5.2 ppm is characteristic of the benzylic methylene protons, deshielded by the adjacent oxygen.

  • Signal D (-CH₃): A singlet integrating to three protons around δ 2.3 ppm confirms the methyl group on the pyridinol ring.

  • Signal E (-OH): A broad signal that disappears upon D₂O exchange would definitively confirm the hydroxyl proton.

The combination of these five distinct signals, with their specific chemical shifts, integrations, and multiplicities, provides a unique and powerful confirmation of the chemical structure of this compound. Any deviation from this pattern would suggest the presence of impurities, an alternative isomer, or an incorrect structural assignment.

Conclusion

This application note has established a comprehensive framework for the ¹H NMR characterization of this compound. By combining theoretical prediction with robust, detailed experimental protocols, researchers and analysts can confidently verify the structure and purity of this important heterocyclic intermediate. The methodologies described herein are designed to be self-validating and adhere to the high standards of scientific integrity required in the pharmaceutical and chemical development sectors.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

  • U.S. Army Medical Research and Development Command. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • University of California, Riverside. NMR Sample Preparation. Available at: [Link]

  • St. Olaf College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Wiley-VCH. Pyridine - SpectraBase. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • YouTube. Interpreting Aromatic NMR Signals. Available at: [Link]

  • Royal Society of Chemistry. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Available at: [Link]

  • University of Santiago de Compostela. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • Università degli Studi di Milano. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]

  • ResearchGate. When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Chemrxiv. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Available at: [Link]

  • The Royal Society of Chemistry. c6cy02413k1.pdf. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

Sources

Application Note and Protocol: High-Purity Isolation of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, a key heterocyclic intermediate in pharmaceutical research. The inherent challenges in purifying pyridine derivatives, such as lone pair interactions leading to peak tailing on silica gel, are addressed through a systematic approach. This guide details the rationale behind the selection of the stationary and mobile phases, a step-by-step protocol from thin-layer chromatography (TLC) method development to automated flash column chromatography, and robust troubleshooting strategies to ensure high purity and yield.

Introduction: The Challenge of Purifying Pyridinol Derivatives

Heterocyclic compounds, particularly pyridine derivatives, are foundational scaffolds in medicinal chemistry. However, their purification presents unique challenges. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation[1]. This necessitates a carefully optimized chromatographic method to achieve the high purity required for downstream applications in drug development. This guide provides a detailed methodology for the successful purification of this compound, a moderately polar compound whose purification can be complicated by these interactions.

Physicochemical Properties and Their Chromatographic Implications

While specific experimental data for this compound is not widely available, we can infer its properties from its structure and data from analogous compounds. These properties are crucial for designing an effective purification strategy.

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Weight ~324.18 g/mol Standard molecular weight for small molecule purification.
Polarity Moderately PolarThe pyridinol group imparts significant polarity, while the benzyl and bromo groups add non-polar character. A solvent system of intermediate polarity will be required for optimal elution.
Acidity/Basicity Weakly BasicThe pyridine nitrogen is basic and can interact with acidic silica. The hydroxyl group is weakly acidic.
Solubility Soluble in Dichloromethane, Ethyl Acetate, MethanolGood solubility in common organic solvents allows for flexibility in sample loading and mobile phase selection.

Note: The molecular weight is calculated based on the chemical formula C13H12BrNO2. Polarity and solubility are estimations based on the functional groups present and data for similar compounds like 3-(Benzyloxy)-5-bromopyridine[2].

Workflow for Purification Method Development

A logical workflow is essential for developing a robust purification method. The process begins with small-scale analysis using TLC to determine the optimal solvent system before scaling up to column chromatography.

workflow TLC 1. TLC Method Development Solvent_Selection 2. Solvent System Selection (Target Rf: 0.25-0.35) TLC->Solvent_Selection Column_Setup 3. Column Chromatography Setup (Slurry Packing) Solvent_Selection->Column_Setup Sample_Loading 4. Sample Loading (Dry Loading Recommended) Column_Setup->Sample_Loading Elution 5. Elution & Fraction Collection Sample_Loading->Elution Analysis 6. Fraction Analysis (TLC & UV Visualization) Elution->Analysis Pooling 7. Pooling & Solvent Removal Analysis->Pooling

Caption: Workflow for chromatographic purification.

Detailed Experimental Protocols

Materials and Reagents
MaterialSpecifications
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle size
Solvents (HPLC Grade) n-Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
TLC Plates Silica Gel 60 F254
Crude Sample This compound (post-reaction workup)
Protocol 1: TLC for Solvent System Optimization

The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35, as this typically translates well to column separation[3].

  • Prepare TLC Chambers: Line TLC chambers with filter paper to ensure solvent vapor saturation.

  • Prepare Solvent Systems: Prepare a range of solvent systems with varying polarities. Good starting points include mixtures of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate)[4].

    • System A: 30% Ethyl Acetate in Hexane

    • System B: 50% Ethyl Acetate in Hexane

    • System C: 70% Ethyl Acetate in Hexane

  • Spot the TLC Plate: Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a prepared chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use a staining agent like potassium permanganate[5].

  • Calculate Rf Values: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Address Tailing: If significant tailing is observed, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica gel[1][5].

Protocol 2: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volume should be adjusted for different sample loads.

  • Column Selection and Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for a 1 g sample).

    • Prepare a slurry of silica gel (approximately 50 g) in the chosen mobile phase (e.g., 50% Ethyl Acetate in Hexane with 0.1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to create a firm, even bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude sample (1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (~2-3 g) to the solution and evaporate the solvent to obtain a free-flowing powder[6].

    • Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase. A constant flow rate is crucial for good separation.

    • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes. An automated fraction collector is highly recommended for efficiency and reproducibility.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to identify which contain the pure product. Spot every few fractions on a single TLC plate for easy comparison[7].

  • Pooling and Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Peak Tailing Strong interaction of the basic pyridine nitrogen with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase[1][5]. Alternatively, consider using a different stationary phase like alumina[5].
Poor Separation Inappropriate solvent system or column overloading.Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between the compound and impurities. Reduce the sample load, which should typically be 1-5% of the silica gel mass[5].
Compound Not Eluting The compound is too polar for the current mobile phase.Gradually increase the polarity of the mobile phase. For very polar compounds, a system like dichloromethane/methanol may be necessary[4][5].
Co-elution of Impurities Similar polarity of the desired compound and impurities.Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution of closely eluting compounds[8].

Conclusion

The successful purification of this compound by column chromatography hinges on a systematic approach to method development and a clear understanding of the compound's chemical properties. By carefully selecting the stationary and mobile phases, optimizing the separation on a TLC scale, and employing proper column packing and elution techniques, high purity and yield can be consistently achieved. The addition of a basic modifier to the eluent is a critical step in mitigating the common issue of peak tailing associated with pyridine derivatives. This protocol provides a robust foundation for researchers working with this and structurally related compounds.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • PubChem. (n.d.). 3-(Benzyloxy)-5-bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Paper Chromatography of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. Retrieved from [Link]

Sources

Application Notes & Protocols for Determining the Cytotoxicity of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Brominated Heterocycles

Heterocyclic compounds are foundational scaffolds in medicinal chemistry and drug discovery, with bromination serving as a key synthetic strategy to modulate pharmacological properties such as potency, selectivity, and metabolic stability.[1] While these modifications can enhance therapeutic efficacy, they also necessitate rigorous evaluation of their cytotoxic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity assays tailored to the specific chemical nature of brominated heterocycles.

Our approach moves beyond a simple recitation of steps, focusing instead on the underlying principles and critical considerations that ensure data integrity and reproducibility. We will explore the causality behind experimental choices, establish self-validating systems through rigorous controls, and provide actionable protocols for immediate implementation.

Strategic Assay Selection: Choosing the Right Tool for the Job

No single assay is universally perfect; the choice depends on the compound's properties and the specific cytotoxic mechanism being investigated. The three most common and well-validated methods are based on metabolic activity (MTT, MTS) and membrane integrity (LDH).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic colorimetric assay measures the reduction of yellow MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: An improved version of the MTT assay, MTS is reduced to a formazan product that is soluble in cell culture medium.[3][4] This eliminates the need for a separate solubilization step, simplifying the protocol and making it more suitable for high-throughput screening.[4][5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[6][7] The released LDH catalyzes a reaction that results in a colored formazan product, the amount of which is proportional to the number of lysed cells.[6][8]

Table 1: Comparison of Common Cytotoxicity Assays
FeatureMTT AssayMTS AssayLDH Assay
Principle Mitochondrial metabolic activity[2]Mitochondrial metabolic activity[3]Membrane integrity (enzyme release)[6]
Endpoint Colorimetric (Absorbance ~570 nm)Colorimetric (Absorbance ~490 nm)[4]Colorimetric (Absorbance ~490 nm)[6]
Pros Well-established, cost-effective.[2]Faster protocol (no solubilization), soluble product.[4]Measures cell death directly, endpoint is stable.[7]
Cons Insoluble formazan requires a solubilization step; can be toxic to cells over long incubations.[9][10]Reagents can be more expensive; potentially toxic nature of intermediate electron acceptors.[11]Does not distinguish between cytostatic and cytotoxic effects; background from serum LDH.
Considerations for Brominated Heterocycles Potential for interference from colored compounds; reactive compounds may reduce MTT directly.[12]Similar potential for interference from colored compounds.Less likely to be affected by compound color, but reactive compounds could inhibit LDH enzyme activity.[13]

Critical Considerations for Brominated Heterocycles

Standard protocols must be adapted to account for the unique physicochemical properties of novel compounds.

A. Compound Solubility and Vehicle Selection

Many heterocyclic compounds are hydrophobic and require an organic solvent for solubilization.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common vehicle. However, at concentrations above 0.5%, DMSO itself can induce cytotoxicity.[14]

  • Validation: Always determine the highest non-toxic concentration of your vehicle (e.g., DMSO) on the specific cell line used in your experiments. This becomes your maximum vehicle concentration for all subsequent assays.[14][15]

  • Solubility Limits: If a compound precipitates in the culture medium, it can lead to inaccurate and highly variable results. Visually inspect all wells after compound addition. If precipitation is observed, consider alternative solubilization strategies or note that the effective concentration is lower than the nominal one.[14]

B. Interference with Assay Readout

The chemical nature of your test compound can directly interfere with the assay chemistry, leading to false-positive or false-negative results.

  • Colored Compounds: Brominated heterocycles can be colored and may absorb light at the same wavelength as the formazan product.

    • Mitigation: Include a "Compound-Only" control for every concentration tested. This control contains culture medium and the compound, but no cells. The absorbance from this well should be subtracted from the corresponding experimental wells.[12]

  • Chemical Reactivity: Compounds with strong reducing or oxidizing properties may interact directly with the tetrazolium salts (MTT, MTS) or affect LDH enzyme stability.

    • Mitigation: The compound-only control helps identify direct reduction of MTT/MTS. If significant, the LDH assay, which relies on a different principle, should be used as an orthogonal validation method.

Experimental Workflow and Protocols

A successful cytotoxicity study relies on meticulous planning and execution, from initial cell culture to final data analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis start 1. Cell Culture (Logarithmic Growth Phase) seed 2. Cell Seeding (Optimize Density) start->seed adhere 3. Incubation (24h for Adhesion) seed->adhere compound 4. Compound Addition (Serial Dilutions) adhere->compound controls 5. Add Controls (Vehicle, Positive, Blanks) compound->controls incubate_treat 6. Incubation (24h, 48h, or 72h) controls->incubate_treat add_reagent 7. Add Assay Reagent (MTT, LDH, etc.) incubate_treat->add_reagent incubate_assay 8. Incubation (As per Protocol) add_reagent->incubate_assay measure 9. Measure Absorbance (Plate Reader) incubate_assay->measure normalize 10. Normalize Data (% Viability) measure->normalize plot 11. Generate Dose-Response Curve normalize->plot calc_ic50 12. Calculate IC50 (Non-linear Regression) plot->calc_ic50

Caption: General workflow for an in vitro cytotoxicity assay.

Protocol 4.1: MTT Cytotoxicity Assay

This protocol is adapted from established methodologies and is suitable for adherent cells.[9][10]

A. Materials and Reagents

  • 96-well flat-bottom sterile tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at -20°C protected from light.[12]

  • Solubilization Solution: e.g., 100 µL of Detergent Reagent or DMSO.[9]

  • Complete culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (e.g., Doxorubicin, Triton™ X-100)

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated heterocycle in culture medium from the stock solution. Ensure the final DMSO concentration is constant across all wells and does not exceed the predetermined non-toxic level (e.g., <0.5%).[14]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Crucial Controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of the vehicle (e.g., DMSO).

      • Positive Control: Cells with a known cytotoxic agent.

      • Media Blank: Medium only (no cells).

      • Compound-Only Blank: Medium with each concentration of the test compound (no cells).[12]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9][12]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals.[12] Add 100 µL of the solubilization solution (e.g., Detergent Reagent or DMSO) to each well.[9][10]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours or until all crystals are dissolved.[9] Measure the absorbance at 570 nm using a microplate reader.

Protocol 4.2: LDH Cytotoxicity Assay

This protocol provides an alternative method based on membrane integrity, which is useful for validating MTT results or for use with compounds that interfere with metabolic assays.[6]

A. Materials and Reagents

  • 96-well flat-bottom sterile tissue culture plates

  • LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Sigma-Aldrich), which typically includes:

    • Substrate Mix[6]

    • Assay Buffer[6]

    • Stop Solution[6]

    • Lysis Solution (for Maximum Release Control)[16]

  • Complete culture medium (preferably with low serum to reduce background LDH activity)[13]

B. Procedure

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 4.1.B). The plate setup for controls is critical.

    • Untreated Control (Spontaneous LDH Release): Cells with medium and vehicle.

    • Maximum LDH Release Control: Cells treated with the kit's Lysis Solution (10X Triton X-100) 45 minutes before the assay endpoint.[16]

    • Culture Medium Background: Medium only (no cells).[8]

  • Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[13]

  • LDH Reaction:

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[6]

    • Prepare the Reaction Mixture according to the kit manufacturer's instructions (typically by combining the Substrate Mix and Assay Buffer).[6]

    • Add 50 µL of the Reaction Mixture to each well of the new plate.[6]

  • Incubation and Reading:

    • Incubate for 30 minutes at room temperature, protected from light.[6]

    • Add 50 µL of Stop Solution to each well.[6]

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm (to subtract background) using a microplate reader.[6][8]

Data Analysis and Interpretation

Raw absorbance values must be processed to determine the cytotoxic effect.

A. Calculation of Percent Viability

For MTT Assays:

  • Subtract the average absorbance of the Media Blank from all other wells.

  • For each compound concentration, subtract the average absorbance of the corresponding Compound-Only Blank.

  • Calculate % Viability using the vehicle control as 100% viability:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

For LDH Assays:

  • Subtract the average absorbance of the Culture Medium Background from all other wells.

  • Calculate % Cytotoxicity:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Convert to % Viability:

    • % Viability = 100 - % Cytotoxicity

B. Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.

  • Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[17]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[18]

IC50_Curve origin origin x_axis x_axis origin->x_axis log[Compound Concentration] y_axis y_axis origin->y_axis % Viability p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_point IC50 x_ic50 [Conc] ic50_point->x_ic50 y_50 50% y_50->ic50_point

Caption: A typical dose-response curve for IC50 determination.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate; Bubbles in wells.[14][19]Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Ensure proper mixing; Break any bubbles with a sterile needle.[16][19]
High Absorbance in Blanks Contamination (bacterial or yeast); Phenol red or other media components interfering.[9]Use sterile technique; Use phenol red-free medium if interference is suspected; Ensure subtraction of appropriate blanks.[16]
Low Absorbance Signal Cell number too low; Insufficient incubation time with the assay reagent.[9]Optimize cell seeding density by performing a titration; Increase incubation time with the reagent (e.g., MTT) and monitor formazan formation.[14]
Compound Appears More Toxic Than Expected Compound precipitation at high concentrations; Solvent cytotoxicity.Check for precipitation under a microscope; Run a dose-response curve for the vehicle alone to confirm its non-toxic concentration.[14]

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • MDPI (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • National Center for Biotechnology Information Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • protocols.io. LDH cytotoxicity assay. Available at: [Link]

  • ResearchGate (2020). (PDF) Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. Available at: [Link]

  • ResearchGate. How can I calculate IC50 for a cytotoxic substance?. Available at: [Link]

  • MDPI (2024). Cytotoxic Effects of Water-Soluble N-Heterocyclic Carbene Platinum(II) Complexes on Prostatic Tumor PC3 and Leukemia NB4 Human Cells. Available at: [Link]

  • ResearchGate. Cytotoxicity results from: (A) positive control; (B) negative control; (C) electrospun PU-5 with DBTDL catalyst. Available at: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available at: [Link]

  • PubMed. A vehicle for the evaluation of hydrophobic compounds in cell culture. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • ResearchGate (2024). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • PubMed (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Available at: [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]

  • Journal of Wildlife and Biodiversity (2023). Analytical study and cytotoxicity test of azo dye in vitro. Available at: [Link]

  • Rockland Immunochemicals (2021). Positive and Negative Controls. Available at: [Link]

  • NIST (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Available at: [Link]

  • ACS Publications (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

  • YouTube (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]

  • ResearchGate. In vitro studies. (A, B) Positive and negative controls (C+ and C−,.... Available at: [Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Benzyloxy Deprotection in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzyloxy deprotection on pyridine-containing scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this common yet often problematic transformation. The presence of the basic pyridine nitrogen introduces specific difficulties, primarily related to catalyst inhibition, that require carefully considered strategies to overcome.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues in your own systems and make informed decisions to optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the debenzylation of benzyloxypyridines.

Q1: My standard Pd/C hydrogenolysis of a benzyloxypyridine is extremely slow or has completely stalled. What is the most likely cause?

A1: The overwhelming cause of failed or sluggish hydrogenolysis in this substrate class is catalyst poisoning . The lone pair of electrons on the pyridine nitrogen atom strongly coordinates to the surface of the palladium catalyst. This binding occupies the active sites required for hydrogen activation and substrate binding, effectively shutting down the catalytic cycle.[1]

Q2: What are the typical signs of catalyst poisoning in my reaction?

A2: Signs of catalyst poisoning include:

  • Stalled Hydrogen Uptake: If you are monitoring the reaction by hydrogen consumption (e.g., in a Parr shaker), you will notice the pressure drop ceases prematurely.

  • Incomplete Conversion: TLC or LC-MS analysis shows a persistent presence of starting material even after extended reaction times or with fresh catalyst addition.

  • No Reaction: The reaction fails to initiate at all, with only starting material visible after several hours.

Q3: How can I overcome catalyst poisoning by the pyridine nitrogen?

A3: Several effective strategies exist to mitigate catalyst poisoning. The most common and often successful approach is the addition of an acid .[1][2] By protonating the pyridine nitrogen to form a pyridinium salt, its ability to coordinate to the palladium surface is significantly diminished.[3][4] Other strategies include changing the catalyst or increasing its loading.[1]

Q4: I am observing saturation of the pyridine or benzene ring as an undesired side product. How can I prevent this?

A4: Aromatic ring saturation is a known side reaction during hydrogenolysis, particularly under harsh conditions.[1] To minimize this, you can:

  • Control Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor the desired C-O bond cleavage over ring reduction.[5]

  • Use Transfer Hydrogenolysis: Employing a hydrogen donor like ammonium formate or cyclohexene in a transfer hydrogenation setup is often milder and more selective than using high-pressure hydrogen gas.[1][6]

  • Catalyst Selection: In some cases, specific catalysts can offer better selectivity. For example, when trying to avoid dehalogenation, catalyst choice is critical.[7]

Q5: Are there reliable alternatives to palladium-catalyzed hydrogenolysis if it consistently fails?

A5: Yes. When hydrogenolysis is not viable due to catalyst poisoning or substrate incompatibility (e.g., presence of other reducible groups), several orthogonal methods can be employed. The most common are:

  • Acid-Catalyzed Cleavage: Using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr in acetic acid.[8][9]

  • Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), sometimes assisted by photoirradiation.[10][11][12]

  • Dissolving Metal Reductions: Conditions like sodium in liquid ammonia can effectively cleave benzyl ethers, though they are non-catalytic and require specific handling procedures.[13][14]

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed explanations for resolving persistent issues.

Guide 1: Optimizing Catalytic Hydrogenolysis

Even with the challenge of catalyst poisoning, catalytic hydrogenolysis remains the most desirable deprotection method due to its clean nature and simple work-up. The following guide will help you optimize this reaction.

The following workflow provides a systematic approach to troubleshooting a failing hydrogenolysis reaction.

G start Reaction Stalled/Incomplete? check_catalyst 1. Verify Catalyst Quality - Is it fresh? - Stored properly? - From a reliable vendor? start->check_catalyst Yes add_acid 2. Add Stoichiometric Acid - e.g., 1.0-1.2 eq. Acetic Acid or HCl - Protonates pyridine nitrogen check_catalyst->add_acid Catalyst OK change_catalyst 3. Change Catalyst Type - Switch from Pd/C to Pearlman's Catalyst (Pd(OH)₂/C) add_acid->change_catalyst Still No Reaction transfer_hydro 4. Switch to Transfer Hydrogenolysis - Use Ammonium Formate or Cyclohexene - Milder conditions change_catalyst->transfer_hydro Still No Reaction alternative_methods 5. Consider Alternative Methods (See Guide 3) transfer_hydro->alternative_methods Still No Reaction

Caption: Troubleshooting workflow for benzyloxypyridine hydrogenolysis.

The rationale for using an acid is to protonate the basic pyridine nitrogen, preventing it from binding to and poisoning the palladium catalyst.[2] Acetic acid is a common first choice due to its moderate acidity.

Step-by-Step Methodology:

  • Dissolve the benzyloxypyridine substrate in a suitable protic solvent (e.g., ethanol, methanol).[15]

  • Add 1.0 to 1.2 equivalents of glacial acetic acid to the solution and stir for 5 minutes.

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add the palladium catalyst (typically 5-10 mol% of 10% Pd/C or 20% Pd(OH)₂/C).[15]

  • Securely attach a hydrogen balloon or connect the flask to a hydrogenation apparatus.

  • Purge the reaction vessel by evacuating and refilling with hydrogen gas (repeat 3 times).

  • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo. An aqueous work-up may be necessary to remove the acid and resulting pyridinium salt.

Guide 2: Method Selection for Complex Substrates

Choosing the right deprotection strategy from the outset is critical when other sensitive functional groups are present. This decision tree helps guide your selection away from methods that could cause undesired side reactions.

G start Select Deprotection Method q_acid Substrate contains acid-labile groups (e.g., Boc, acetals)? start->q_acid q_reducible Substrate contains other reducible groups (e.g., alkenes, alkynes, NO₂)? q_acid->q_reducible Yes acid Acid-Catalyzed Cleavage (BBr₃, HBr/AcOH) q_acid->acid No q_oxidizable Substrate contains easily oxidizable groups (e.g., sulfides, aldehydes)? q_reducible->q_oxidizable Yes hydro Optimized Hydrogenolysis (Pd/C or Pd(OH)₂/C + Acid) q_reducible->hydro No oxidative Oxidative Cleavage (DDQ) q_oxidizable->oxidative No dissolving Dissolving Metal Reduction (Na/NH₃) q_oxidizable->dissolving Yes

Caption: Decision tree for selecting a debenzylation method.

Guide 3: Alternative Deprotection Protocols

When catalytic hydrogenolysis is not feasible, one of the following methods may provide a successful alternative.

BBr₃ is a powerful Lewis acid for cleaving ethers, but it is harsh and reacts with a wide range of functional groups.[8][9] This method should be used with caution on complex molecules.

Step-by-Step Methodology:

  • Dissolve the benzyloxypyridine substrate in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to the recommended temperature (often -78 °C to 0 °C to control reactivity).

  • Slowly add a solution of BBr₃ (typically 1.5-3.0 equivalents) dropwise.

  • Stir the reaction at the chosen temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by slowly adding methanol, followed by water.

  • Perform an aqueous work-up, neutralizing with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product.

This method is milder than strong acid cleavage and is particularly effective for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers, but can also be applied to standard benzyl ethers, sometimes with photo-assistance.[10][16][17]

Step-by-Step Methodology:

  • Dissolve the benzyloxypyridine substrate in a suitable solvent (e.g., a mixture of dichloromethane and water).

  • Add 1.1 to 1.5 equivalents of DDQ.

  • Stir the reaction at room temperature. For less reactive benzyl ethers, irradiation with visible light may be necessary.[11][12]

  • Monitor the reaction by TLC or LC-MS. The reaction mixture will typically change color as the DDQ is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by chromatography to remove the hydroquinone byproduct.

Section 3: Data and Protocols Summary

Table 1: Comparison of Common Deprotection Methods
MethodReagents & ConditionsProsConsKey Considerations
Catalytic Hydrogenolysis H₂ (gas or transfer), Pd/C or Pd(OH)₂/C, Solvent (EtOH, MeOH, EtOAc)High atom economy; Clean byproducts (toluene); Simple work-upSusceptible to catalyst poisoning by pyridine; Can reduce other functional groupsAdd acid to prevent poisoning; Pearlman's catalyst is often superior.[1]
Acid-Catalyzed Cleavage BBr₃, AlCl₃, HBr/AcOH, TMSIEffective for stubborn ethers; Fast reactionsHarsh conditions; Poor functional group tolerance (esters, Boc groups); Stoichiometric wasteNot suitable for acid-sensitive substrates.
Oxidative Cleavage DDQ, CANMild conditions; Orthogonal to hydrogenation-sensitive groupsStoichiometric reagent; Byproduct removal can be difficult; May affect other electron-rich moietiesWorks best on electron-rich (e.g., PMB) ethers.
Dissolving Metal Reduction Na / liq. NH₃Very powerful; Effective for many protecting groupsRequires special equipment and handling; Can reduce aromatic rings (Birch reduction); Harsh work-upOver-reduction is a risk if not carefully controlled.[14][18]

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]

  • Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

  • Technique 15: Reactions in liquid ammonia: sodio-alkyne additions. Royal Society of Chemistry. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]

  • Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. ResearchGate. [Link]

  • Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. ResearchGate. [Link]

  • NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. ResearchGate. [Link]

  • Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. ResearchGate. [Link]

  • Visible Light-Mediated Oxidative Debenzylation. ChemRxiv. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage. [Link]

  • Will BBr3 cleave a benzyl ether? Reddit. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

  • Hydrogenolysis. ACS GCI Pharmaceutical Roundtable. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. [Link]

  • Can Pd/C go bad? And also advice on disacharide debenzylation. Reddit. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]

  • Homocoupling of benzyl pyridyl ethers via visible light-mediated deoxygenation. PubMed. [Link]

  • Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. PubMed. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ResearchGate. [Link]

  • Predict the major products of the following reactions. (b) benzam... Pearson+. [Link]

  • Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]

  • Homocoupling of benzyl pyridyl ethers via visible light-mediated deoxygenation. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: HPLC Method Development for Pyridinol Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving impurities in pyridinol synthesis. Pyridinol and its related compounds, as nitrogen-containing heterocycles, present unique challenges in reversed-phase HPLC.[1] Their basic nature can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and compromised resolution. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively. We will move from foundational questions to deep troubleshooting and systematic protocols, ensuring your method development is both efficient and robust.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridinol peaks show significant tailing on a standard C18 column?

A1: Peak tailing for basic compounds like pyridinol is a classic issue in reversed-phase HPLC. It is primarily caused by secondary interactions between the positively charged (protonated) amine group on your analyte and negatively charged, ionized silanol groups (Si-O⁻) present on the silica surface of the stationary phase.[2] This interaction is strong and non-specific, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail. Standard, older-generation C18 columns often have a higher concentration of these active silanols.

Q2: What is the single most effective parameter to adjust for improving the resolution between two closely eluting impurities?

A2: While adjusting mobile phase strength (retention factor, k) and improving column efficiency (N) are important, the most powerful tool for improving resolution is altering the selectivity (α).[3][4] Selectivity is the ability of the chromatographic system to "chemically" distinguish between analytes. You can most effectively change selectivity by:

  • Changing the stationary phase chemistry (e.g., switching from a C18 to a Phenyl-Hexyl or an embedded polar group column).[3][5]

  • Changing the organic modifier in the mobile phase (e.g., switching from acetonitrile to methanol).[6]

  • Adjusting the mobile phase pH .[7]

Q3: What is a "stability-indicating method," and why is it crucial for impurity profiling?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, impurities, and excipients.[8] Its development is a regulatory requirement mandated by guidelines like the International Council for Harmonisation (ICH) Q1A(R2).[8] For impurity profiling, this is critical because you must be confident that a peak appearing in a stability sample is a genuine degradant and not co-eluting with the main active pharmaceutical ingredient (API) or another impurity. Forced degradation studies are the primary tool used to generate these degradation products and validate the method's specificity.[9]

Q4: When should I use a gradient elution versus an isocratic method for impurity analysis?

A4: Use an isocratic method (constant mobile phase composition) for simple separations where all impurities elute relatively close to the main peak and have similar polarities. It offers simplicity and robustness. However, for a typical impurity profile, a gradient method (varying mobile phase composition over time) is superior.[10] It is necessary when you have impurities with a wide range of polarities—some eluting very early and some very late. A gradient allows you to elute the more polar impurities with good resolution at the beginning of the run and then ramp up the organic solvent strength to elute the strongly retained, non-polar impurities in a reasonable time with good peak shape.

HPLC Method Development & Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during the analysis of pyridinol and its synthesis-related impurities.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape compromises both resolution and quantitation accuracy. Tailing is the most common issue for basic compounds like pyridinol.

  • Cause: Secondary Silanol Interactions.

    • Solution 1: Adjust Mobile Phase pH. Lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). At this pH, most silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte.[7] It's crucial to operate at least one pH unit away from the analyte's pKa for consistent results.[11]

    • Solution 2: Use a Modern, High-Purity Column. Switch to a column packed with high-purity silica that has been extensively end-capped. End-capping uses a small silylating agent (like trimethylchlorosilane) to block most of the accessible silanols. Alternatively, use a column with an embedded polar group (e.g., carbamate) in the alkyl chain, which shields the silanols via hydration.[12]

    • Solution 3: Add a Competing Base. In some cases, adding a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving the peak shape of the basic analyte. However, this can shorten column lifetime and is less favored in modern practice.

  • Cause: Column Overload.

    • Solution: Reduce the mass of the sample injected onto the column. Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely experiencing mass overload.[10]

  • Cause: Extra-Column Effects.

    • Solution: Ensure you are using tubing with the smallest possible internal diameter (e.g., ≤0.005 inches) and shortest possible length between the injector, column, and detector. Large dead volumes in the system can cause significant peak broadening.[12]

Problem 2: Insufficient Resolution Between Main Peak and Impurities

Resolution (Rs) is a critical measure of the separation quality. A value of Rs ≥ 1.5 is generally desired, with regulatory bodies often recommending Rs ≥ 2.0 for critical pairs.[13]

  • Cause: Suboptimal Mobile Phase Strength.

    • Solution: In reversed-phase, increase retention (k) by decreasing the percentage of the organic solvent in your mobile phase.[4] This gives the analytes more time to interact with the stationary phase, often improving resolution. This is a good first step if you have some separation but it's incomplete.

  • Cause: Poor Selectivity (α).

    • Solution 1: Change Organic Modifier. If you are using acetonitrile, switch to methanol (or vice versa). These solvents have different properties (acetonitrile is aprotic, methanol is protic) and can alter elution order and spacing between peaks.[14]

    • Solution 2: Change Stationary Phase. This is the most powerful way to alter selectivity. If a C18 column fails to provide resolution, try a Phenyl-Hexyl column (which offers π-π interactions) or a Cyano (CN) column (offering dipole-dipole interactions).[5][15] These alternative chemistries can exploit different molecular properties of your impurities.

  • Cause: Low Column Efficiency (N).

    • Solution 1: Use a Longer Column or Smaller Particles. Increasing column length or decreasing the particle size (e.g., from 5 µm to 3 µm or <2 µm for UHPLC) will increase the plate number (N), leading to narrower peaks and better resolution.[4]

    • Solution 2: Optimize Flow Rate. Ensure you are operating near the optimal flow rate for your column geometry, as described by the van Deemter equation.

    • Solution 3: Check for Column Degradation. A sudden loss of resolution can indicate a column void or contamination.[16] Flushing the column or replacing it may be necessary.

Data Presentation: Column Selection Guide

The choice of stationary phase is fundamental to achieving selectivity.

Stationary PhasePrimary InteractionBest For...Considerations for Pyridinol
C18 (Octadecylsilane) HydrophobicGeneral-purpose separation of non-polar to moderately polar compounds.[17]Prone to peak tailing with basic compounds unless extensively end-capped. Good starting point.
C8 (Octylsilane) HydrophobicLess retentive than C18; good for more hydrophobic compounds that are too strongly retained on C18.Similar tailing issues as C18.
Phenyl-Hexyl Hydrophobic & π-πAromatic compounds, providing alternative selectivity to C18.[5]Excellent choice for pyridinol and aromatic impurities, as it can separate based on differences in aromaticity.
Embedded Polar Group (EPG) Hydrophobic & H-bondingPolar compounds, basic analytes. Offers sharp peaks for bases.[12]Highly recommended for pyridinol to mitigate silanol interactions and improve peak shape. Also stable in highly aqueous mobile phases.
Cyano (CN) Normal Phase & Weak Reversed-Phase, Dipole-DipolePolar compounds, geometric isomers.Can offer unique selectivity but may have lower hydrolytic stability.

Experimental Protocols & Workflows

Workflow 1: Systematic HPLC Method Development Strategy

This diagram illustrates a logical, structured approach to developing a robust impurity profiling method, starting from initial screening to final validation.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (e.g., detect impurities >0.05%) Col_Screen Step 1: Column Screening (C18, Phenyl-Hexyl, EPG) Start->Col_Screen Know your analyte MP_Screen Step 2: Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. pH 7) Col_Screen->MP_Screen Grad_Opt Step 3: Generic Gradient Optimization (e.g., 5-95% B in 20 min) MP_Screen->Grad_Opt Fine_Tune Step 4: Fine-Tuning (Gradient slope, Temp, Flow Rate) Grad_Opt->Fine_Tune Select best conditions Forced_Deg Step 5: Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Fine_Tune->Forced_Deg Peak_Track Step 6: Peak Tracking & Purity Analysis (Use DAD/MS to confirm specificity) Forced_Deg->Peak_Track Generate degradants Validation Step 7: Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, Robustness) Peak_Track->Validation Confirm stability-indicating SOP Finalize Method & Write SOP Validation->SOP

Caption: A structured workflow for HPLC impurity method development.

Protocol 1: Forced Degradation Study for Pyridinol

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method, as per ICH guidelines.[8][9]

Materials:

  • Pyridinol drug substance

  • Class A volumetric flasks and pipettes

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC-grade water, acetonitrile, methanol

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of Pyridinol at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 4 hours.[18]

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at 80°C for 48 hours.

    • Dissolve and dilute to a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Dissolve and dilute to a final concentration of ~0.1 mg/mL.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a photodiode array (PDA) detector.

    • Goal: Aim for 5-20% degradation of the main peak.[19] If degradation is excessive, reduce the stress time or temperature. If there is no degradation, increase the stress conditions.[18]

    • Evaluation: Check for new peaks. Use the PDA to assess the peak purity of the main pyridinol peak in all stressed samples to ensure no degradants are co-eluting.

Troubleshooting Diagram: Resolving Co-eluting Peaks

This decision tree guides the user through a logical sequence of steps to improve the resolution between two or more poorly separated peaks.

Troubleshooting_Resolution Start Poor Resolution (Rs < 1.5) Check_Efficiency Is column efficiency acceptable? (Check theoretical plates, peak width) Start->Check_Efficiency Fix_Efficiency Check for system leaks, dead volume. Consider new column or smaller particles. Check_Efficiency->Fix_Efficiency No Adjust_Retention Decrease % Organic Solvent to increase retention (k) Check_Efficiency->Adjust_Retention Yes Resolution_Improved1 Is Resolution now sufficient? Adjust_Retention->Resolution_Improved1 Good_Resolution Method Optimized. Proceed to Validation. Resolution_Improved1->Good_Resolution Yes Change_Selectivity Change Selectivity (α) Resolution_Improved1->Change_Selectivity No Option_pH Adjust Mobile Phase pH (e.g., from 3.0 to 6.0) Change_Selectivity->Option_pH Option_Solvent Switch Organic Modifier (ACN <-> MeOH) Change_Selectivity->Option_Solvent Option_Column Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) Change_Selectivity->Option_Column Re_evaluate Re-evaluate Resolution Option_pH->Re_evaluate Option_Solvent->Re_evaluate Option_Column->Re_evaluate Re_evaluate->Good_Resolution Sufficient Re_evaluate->Change_Selectivity Insufficient

Caption: A decision tree for troubleshooting poor peak resolution.

References

  • Vertex AI Search. HPLC Troubleshooting Guide.
  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY.
  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs. Available from: [Link]

  • ResearchGate. SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chrom Tech. Methods for Changing Peak Resolution in HPLC.
  • Indian Journal of Chemistry. Synthesis of process related impurities of Citicoline and Citicoline sodium.
  • ResearchGate. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • ICH. Validation of Analytical Procedures Q2(R2).
  • Veeprho. Exploring the Different Mobile Phases in HPLC.
  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • De Gruyter. Identification and synthesis of impurities formed during sertindole preparation.
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • Thermo Fisher Scientific. HPLC Column Selection: Solve the Separation Mystery.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. Available from: [Link]

  • IJCRT.org. Chromatography Method Development For Impurity Analysis And Degradation.
  • American Pharmaceutical Review. Forced Degradation – A Review.
  • MDPI. Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products.
  • AMSbio. ICH Guidelines for Analytical Method Validation Explained.
  • Agilent. Understanding the Latest Revisions to USP <621>.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Pharma Guideline. Forced Degradation Study in Pharmaceuticals.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1.
  • Biocompare. Picking the Perfect HPLC Column.
  • Pharmapproach. Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.
  • YMC America, Inc. Enrichment and purification of peptide impurities using twin-column continuous chromatography.
  • Scribd. USP-NF 621 Chromatography.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.

Sources

Technical Support Center: Managing Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: PY-REGIO-TSG-001

Last Updated: January 24, 2026

Introduction: The Pyridine Regioselectivity Challenge

Welcome to the technical support guide for managing regioselectivity in pyridine functionalization. Pyridine and its derivatives are cornerstone scaffolds in pharmaceuticals, agrochemicals, and materials science. However, the inherent electronic properties of the pyridine ring present a significant and often frustrating challenge for chemists: controlling where a new functional group is introduced.

The nitrogen heteroatom profoundly influences the ring's reactivity:

  • It renders the ring electron-deficient, making it resistant to classical electrophilic aromatic substitution (EAS).[1][2]

  • It activates the C2, C4, and C6 positions towards nucleophilic attack.[3][4][5]

  • It can act as a coordinating site for metals, enabling C-H activation and directed metalation strategies.[6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

G cluster_reactivity Pyridine's Innate Reactivity cluster_strategy Strategic Interventions cluster_methods Common Methodologies Reactivity Pyridine Core EAS Electrophilic Attack (C3/C5 favored, but slow) Reactivity->EAS Electron Deficient NAS Nucleophilic Attack (C2/C4/C6 favored) Reactivity->NAS Electron Deficient Radical Radical Attack (C2/C4 favored) Reactivity->Radical Protonated Ring Strategy Desired Position? C2_C6 Target C2/C6 Strategy->C2_C6 C3_C5 Target C3/C5 Strategy->C3_C5 C4 Target C4 Strategy->C4 DoM Directed ortho-Metalation (DoM) (Requires DMG) C2_C6->DoM Minisci Minisci Reaction C2_C6->Minisci N_Oxide N-Oxide Chemistry C2_C6->N_Oxide Pyridyne Pyridyne Intermediates C3_C5->Pyridyne C4->Minisci Blocking Blocking Groups C4->Blocking caption Fig 1. Navigating Pyridine Functionalization Strategies.

Caption: Fig 1. Navigating Pyridine Functionalization Strategies.

Troubleshooting C2/C6 Functionalization

The positions ortho (C2/C6) and para (C4) to the nitrogen are the most electronically activated for nucleophilic and radical attack. However, achieving selectivity and avoiding common pitfalls is crucial.

FAQ 2.1: My Minisci reaction is giving a mixture of C2 and C4 isomers with low yield. How can I improve C2 selectivity?

Answer: This is a classic challenge in Minisci chemistry.[7] The reaction proceeds via the addition of a nucleophilic radical to a protonated pyridine ring. Both the C2 and C4 positions are electronically favored, and obtaining a single regioisomer can be difficult.

Causality & Troubleshooting:

  • Steric Hindrance: The C2 position is sterically more hindered than C4. You can leverage this.

    • Solution: Increase the steric bulk of your radical precursor or the substituents already on the pyridine ring. A bulkier radical will preferentially attack the less hindered C4 position, so this strategy is better for targeting C4. To favor C2, you may need to rely more on electronic or catalytic control.

  • Reaction Conditions: The solvent, acid, and oxidant play a critical role in modulating reactivity and selectivity.

    • Solution: Systematically screen these parameters. Sometimes, a solvent change from DMSO to something less polar like acetonitrile can alter the solvation sphere and influence the regiochemical outcome. The choice of acid (e.g., TFA vs. H₂SO₄) dictates the degree of protonation and the nature of the counter-ion, which can influence selectivity.

  • Catalytic Control: Recent advances have shown that chiral Brønsted acid catalysts can control regioselectivity by simultaneously activating the heteroarene and forming non-covalent interactions with the incoming nucleophile, directing it to a specific position.[8]

    • Solution: Explore using a BINOL-derived phosphoric acid catalyst. This can not only improve regioselectivity but also induce enantioselectivity if a prochiral radical is used.[8]

Data Point: A typical Minisci reaction might yield a C2:C4 ratio of anywhere from 1:1 to 3:1 depending on the substrate and conditions. The goal of optimization is to push this ratio to >10:1 for a synthetically useful transformation.

FAQ 2.2: My Directed ortho-Metalation (DoM) is failing. I'm seeing either no reaction or decomposition. What's going wrong?

Answer: Directed ortho-Metalation (DoM) is a powerful tool for C2 functionalization, but it's highly sensitive to conditions. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent C2 position.[9] Failure often stems from issues with the base, substrate, or reaction temperature.[10]

Troubleshooting Flowchart:

G Start DoM Reaction Fails CheckBase 1. Base & Stoichiometry Check Start->CheckBase CheckTemp 2. Temperature Control CheckBase->CheckTemp Base OK BaseDetails Is n-BuLi titrated? Using LDA or LiTMP for sensitive substrates? Competitive addition of R-Li to pyridine? CheckBase->BaseDetails CheckSubstrate 3. Substrate Integrity CheckTemp->CheckSubstrate Temp OK TempDetails Is temp truly -78°C? (Acetone/Dry Ice) Slow warming causing decomposition? CheckTemp->TempDetails CheckSolvent 4. Solvent & Additives CheckSubstrate->CheckSolvent Substrate OK SubstrateDetails Is the DMG effective? (e.g., -CONEt₂, -OMe, -SO₂R) Any acidic protons elsewhere? CheckSubstrate->SubstrateDetails End Successful Lithiation CheckSolvent->End Solvent OK SolventDetails Is solvent (THF) anhydrous? Is TMEDA additive present to break up BuLi aggregates? CheckSolvent->SolventDetails

Caption: Fig 2. Troubleshooting a Failed Directed ortho-Metalation.

Key Considerations:

  • Base Selection: While n-BuLi is common, it can sometimes add nucleophilically to the pyridine ring.[11] For sensitive substrates, non-nucleophilic bases like LDA (Lithium diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) are superior choices.[10]

  • DMG Strength: The coordinating ability of the Directing Metalation Group is paramount. Amides (-CONR₂) are generally more effective than ethers (-OR).

Troubleshooting C4 Functionalization

Selectively targeting the C4 position while C2/C6 are also active can be a significant hurdle. Strategies often involve either exploiting subtle reactivity differences or temporarily blocking the C2/C6 positions.

FAQ 3.1: I need to install an alkyl group specifically at C4, but my Minisci reaction gives me an inseparable mixture with the C2 isomer. Is there a more selective method?

Answer: Yes. While traditional Minisci reactions often yield mixtures, a highly practical and regioselective method involves using a removable blocking group on the pyridine nitrogen.[12][13] This strategy effectively deactivates the C2/C6 positions, forcing the radical addition to occur exclusively at C4.

Mechanism & Causality: A maleate-derived blocking group can be easily installed on the pyridine nitrogen. This creates a pyridinium species where the steric and electronic environment is significantly altered. This modification directs the Minisci-type decarboxylative alkylation to happen with exquisite selectivity at the C4 position, even under acid-free conditions.[13][14] This approach is scalable and has been shown to work with a wide variety of pyridines and carboxylic acid radical precursors.[12]

Workflow:

  • Block: React the starting pyridine with a maleate-derived reagent to form the N-ylide.

  • Functionalize: Perform the Minisci-type decarboxylative alkylation. The reaction will proceed selectively at C4.[12]

  • Deprotect: Remove the blocking group under mild conditions to reveal the C4-alkylated pyridine.

This strategy represents a paradigm shift, allowing for C4 functionalization at an early stage, followed by subsequent C2 functionalization if desired.[12]

FAQ 3.2: I'm attempting a C4-selective sulfonylation using Tf₂O activation but still get the C2 isomer as a major byproduct. How can I improve C4 selectivity?

Answer: This reaction proceeds by activating the pyridine with triflic anhydride (Tf₂O), followed by nucleophilic addition of a sulfinate salt.[15] The inherent C2/C4 reactivity often leads to mixtures. The key to controlling this regioselectivity lies in the choice of base used for the addition/elimination step.

Causality & Solution: While a base like DABCO may give a 70:30 ratio of C4:C2 product, switching to a bulkier, non-nucleophilic amine base can dramatically improve C4 selectivity.[15]

  • Solution: Use N-methylpiperidine as the base. Its steric bulk is thought to disfavor the transition state leading to the C2 product, thereby funneling the reaction down the C4 pathway. This simple change can often push the regioselectivity to >95% in favor of the desired C4-sulfonylated product.

Troubleshooting C3/C5 Functionalization

The C3/C5 positions are the most electron-poor carbons and are notoriously difficult to functionalize directly. They are generally unreactive towards nucleophiles and radicals and deactivated towards electrophiles.

FAQ 4.1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on pyridine is not working. The starting material is recovered even under harsh conditions. Why?

Answer: This is a fundamental reactivity issue. The nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack, much more so than a nitro group on a benzene ring.[1][16] Furthermore, under the strongly acidic conditions required for many EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring.

Causality & Solutions:

  • Electronic Deactivation: The nitrogen atom withdraws electron density inductively, making the ring a poor nucleophile.[2] Attack at C2/C4/C6 is particularly disfavored as it places a positive charge on the already electron-deficient nitrogen in one of the resonance structures.[16] This makes C3 the least deactivated position, but the overall reaction is still very slow.[16][17]

  • N-Protonation: The Lewis basic nitrogen readily reacts with electrophiles or acidic reagents, forming a positively charged pyridinium salt that is extremely deactivated.

Viable Strategies:

  • Use Pyridine-N-Oxide: This is the most common and effective solution. The N-oxide oxygen atom is electron-donating through resonance, which activates the ring (especially at C4) towards electrophilic substitution. The N-oxide can be readily removed later via deoxygenation (e.g., with PCl₃ or H₂/Pd).[18][19]

  • Metal-Catalyzed C-H Activation: For reactions like arylation or alkylation, transition-metal-catalyzed C-H activation is the modern approach. These methods do not proceed via a classical EAS mechanism and can be tuned with ligands and directing groups to target the C3 position.[20][21]

Key Experimental Protocols

Protocol 5.1: General Procedure for C4-Selective Minisci Alkylation using a Blocking Group

This protocol is adapted from the work of Baran, et al., and should be performed in a well-ventilated fume hood.[12]

Step 1: Formation of the Pyridinium Ylide (Blocking)

  • To a solution of the starting pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the maleate-derived blocking group reagent (1.1 equiv).

  • Stir the reaction at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting pyridine.

  • The resulting pyridinium species is often a stable, crystalline solid and can be isolated by filtration or used directly after solvent removal.

Step 2: C4-Selective Decarboxylative Alkylation

  • Dissolve the pyridinium adduct (1.0 equiv) and the desired carboxylic acid (1.5-2.0 equiv) in a suitable solvent (e.g., DMSO).

  • Add the radical initiator system (e.g., AgNO₃ (catalytic) and K₂S₂O₈ (stoichiometric oxidant)).

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by LC-MS).

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

Step 3: Deprotection

  • The blocking group can typically be removed under mild basic or thermal conditions. The exact procedure will depend on the specific blocking group used. Consult the original literature for the optimal deprotection method.

Protocol 5.2: General Procedure for Directed ortho-Metalation (DoM) of a 3-Substituted Pyridine

This protocol requires strict anhydrous and inert atmosphere techniques (Schlenk line or glovebox).

  • Set up a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolve the 3-(directing group)-pyridine (1.0 equiv) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equiv, freshly prepared or a titrated commercial solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete deprotonation at the C4 position.

  • Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]

  • Electrophilic Substitution | Pyridine | Pyrrole | Indole | Problem | Question | Solved | Solution|. YouTube. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. StackExchange. [Link]

  • C4‐selective functionalizations of pyridine. ResearchGate. [Link]

  • Minisci reaction. Wikipedia. [Link]

  • Electrophilic substitution on pyridine. Química Organica.org. [Link]

  • Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications (RSC Publishing). [Link]

  • From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters - ACS Publications. [Link]

  • Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. [Link]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts. ChemRxiv. [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Directed (ortho) Metallation. MacMillan Group. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Functionalization of pyridine N‐oxides using PyBroP. ResearchGate. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Nature. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Why does pyridine not undergo an electrophilic substitution reaction?. Quora. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research - ACS Publications. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • Regioselective bromination of pyridine N‐oxide derivatives under... ResearchGate. [Link]

  • Why nucleophilic substitution in pyridine favours at position-2?. Quora. [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]

  • Minisci reaction mechanism (II to IV via HAT not shown). ResearchGate. [Link]

  • ortho metalation. Andrew G Myers Research Group. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

Sources

Validation & Comparative

The Evolving Landscape of Pyridinols: A Comparative Analysis of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol and its Congeners in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the pyridinone scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the potential biological activities of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol against other well-characterized pyridinols, drawing upon established structure-activity relationships (SAR) and experimental data from related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyridinol derivatives.

Introduction to the Pyridinol Scaffold: A Versatile Pharmacophore

Pyridinols, and their tautomeric pyridinone forms, are six-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their ability to act as both hydrogen bond donors and acceptors.[3] This versatility allows them to interact with a wide array of biological targets, leading to diverse pharmacological effects ranging from anticancer and antimicrobial to anti-inflammatory and iron chelation properties.[1] Marketed drugs such as the iron chelator Deferiprone , the antifungal Ciclopirox , and the anticancer agent Gimeracil underscore the therapeutic significance of this chemical class.[1]

The biological activity of pyridinol derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[1][5][6] Understanding these structure-activity relationships is paramount for the rational design of novel and more potent therapeutic agents.[7][8][9] This guide will focus on the predicted biological profile of this compound by comparing its structural features to those of known bioactive pyridinols.

Structural Analysis of this compound

To predict the biological activity of this compound, we must first dissect its key structural features:

  • 3-Hydroxypyridin-4-one Core: This core structure is known to be a key pharmacophore for metal chelation, particularly iron (Fe³⁺).[10] The hydroxyl and ketone groups form a bidentate chelation site.

  • Benzyloxy Group at C3: The hydroxyl group is protected by a bulky benzyl group. This modification will likely abrogate the iron chelation capacity observed in compounds like deferiprone and mimosine, where a free hydroxyl group is essential for this activity.[11] However, this lipophilic group may enhance membrane permeability and interaction with hydrophobic pockets of target proteins.

  • Bromo Group at C5: Halogenation can significantly influence the electronic properties and lipophilicity of a molecule, potentially impacting its binding affinity to target proteins and its metabolic stability.[5][6] In some pyridine derivatives, halogen atoms have been associated with lower antiproliferative activity.[5][6]

  • Methyl Group at C2: The presence of a methyl group can influence the compound's steric profile and metabolic stability.

Based on this analysis, the biological activity of this compound is likely to differ significantly from that of pyridinols with a free 3-hydroxyl group. Its activity will be primarily driven by the overall shape and electronic distribution conferred by the benzyloxy, bromo, and methyl substituents.

Comparative Biological Activities of Pyridinols

The following sections compare the potential biological activities of this compound with those of well-studied pyridinols, supported by experimental data from the literature.

Iron Chelation and Related Activities

Many 3-hydroxypyridin-4-ones are potent iron chelators.[10] This activity is the basis for the clinical use of Deferiprone in treating iron overload disorders.[12][13] Mimosine , a naturally occurring pyridinol, also exhibits iron-chelating properties, which contribute to its biological effects.[11]

Comparative Analysis: Due to the benzylated hydroxyl group, this compound is not expected to be an efficient iron chelator. The absence of the free hydroxyl group prevents the formation of the necessary coordination complex with iron.

Table 1: Iron Chelation Activity of Selected Pyridinols

CompoundKey Structural FeatureIron Chelation ActivityReference
Deferiprone3-hydroxy-4-pyridoneHigh[12][13][14]
Mimosine3-hydroxy-4-pyridoneModerate[11]
This compound3-benzyloxy-4-pyridonePredicted to be low to negligible-
Anticancer and Antiproliferative Activity

Pyridinone derivatives have shown significant promise as anticancer agents.[1][5][6] For instance, Mimosine is known to arrest the cell cycle in the late G1 phase by inhibiting DNA replication.[11][15] Studies on various pyridine derivatives have shown that the presence of -OH, -C=O, and NH₂ groups can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it.[5][6] A novel methylated analogue of L-Mimosine has demonstrated therapeutic potency in a model of malignant melanoma through the induction of ROS production and apoptosis.[16][17]

Comparative Analysis: The bulky benzyloxy group and the bromo substituent on this compound present a mixed picture. While the bulky group might hinder binding to some targets, the overall lipophilicity could enhance cell penetration. Its antiproliferative potential would need to be empirically determined, but it is unlikely to act via the same iron-depletion mechanism as mimosine. The impact of the bromo group is also uncertain, as halogens have shown variable effects on antiproliferative activity in different pyridine scaffolds.[5][6]

Antimicrobial Activity

Several 3-hydroxypyridin-4-one derivatives have demonstrated antibacterial and antifungal properties.[18][19] For example, certain substituted 3-hydroxypyridine-4-ones have shown significant activity against S. aureus and E. coli, with some being more potent than ampicillin.[18][19] The mechanism is often linked to iron deprivation, which is essential for microbial growth.[10]

Comparative Analysis: Given its predicted lack of iron chelation, this compound is unlikely to exhibit antimicrobial activity through iron sequestration. However, it may possess antimicrobial properties through other mechanisms, such as inhibition of essential enzymes or disruption of cell membrane integrity. The presence of the lipophilic benzyloxy group and the bromine atom could contribute to such activities.

Table 2: Antimicrobial Activity of Selected 3-Hydroxypyridin-4-one Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
ortho- and para-nitro and para-methoxy substituted 3-HPOsS. aureus, E. coli32[18]
ortho-methoxy, ortho-, para-chloride, ortho-, and para-hydroxy substituted 3-HPOsS. aureus, E. coli64[18]
Compound 6c (3-hydroxypyridine-4-one derivative with a meta-OCH₃ phenyl group)S. aureus, E. coli32[19]
Enzyme Inhibition

The pyridinone scaffold is a known "hinge-binding motif" for various kinases.[1][3] Additionally, 3-hydroxypyridin-4-ones have been investigated as inhibitors of catechol-O-methyltransferase (COMT), with IC₅₀ values in the micromolar range.[20]

Comparative Analysis: The structure of this compound, with its bulky benzyloxy group, could potentially fit into the active sites of various enzymes. Its potential as a kinase inhibitor or an inhibitor of other enzymes would need to be explored through screening against a panel of relevant targets. The electronic effects of the bromo and benzyloxy substituents would play a crucial role in its binding affinity.

Table 3: COMT Inhibition by 3-Hydroxypyridin-4-one Derivatives

Compound ClassIC₅₀ Range (µM)Reference
Synthetic series of ten 3-hydroxypyridin-4-ones4.55 - 19.8[20]

Proposed Experimental Workflows

To empirically determine the biological activity of this compound, the following experimental workflows are proposed.

In Vitro Cytotoxicity and Antiproliferative Assays

A primary step would be to assess the compound's effect on cell viability across a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for Antiproliferative Activity Assessment

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Synthesize and purify This compound assay_panel Select panel of cancer cell lines (e.g., HeLa, MCF-7, A549) start->assay_panel mtt_assay Perform MTT assay to determine IC50 values for cell viability assay_panel->mtt_assay colony_formation Conduct colony formation assay to assess long-term proliferation mtt_assay->colony_formation If active flow_cytometry Analyze cell cycle distribution using flow cytometry mtt_assay->flow_cytometry If active kinase_panel Screen against a panel of kinases mtt_assay->kinase_panel If active ros_assay Measure intracellular ROS levels mtt_assay->ros_assay If active end Conclusion on Antiproliferative Activity mtt_assay->end If inactive, consider structural modification western_blot Western blot for apoptosis markers (Caspase-3, PARP) and cell cycle regulators flow_cytometry->western_blot

Caption: Workflow for evaluating the antiproliferative activity of the target compound.

Antimicrobial Susceptibility Testing

To assess its potential as an antimicrobial agent, the compound should be tested against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing broth.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While the precise biological activity of this compound remains to be elucidated, a comparative analysis based on its structural features and the known activities of related pyridinols provides a rational basis for predicting its potential therapeutic applications. The protection of the 3-hydroxyl group with a benzyloxy moiety strongly suggests that its biological profile will diverge from that of classic pyridinol iron chelators like deferiprone. Instead, its activity is more likely to be driven by interactions with other biological targets, such as protein kinases or other enzymes, or through mechanisms related to its increased lipophilicity.

The proposed experimental workflows provide a clear path forward for characterizing the biological activity of this novel compound. Should it exhibit interesting antiproliferative or antimicrobial properties, further studies to elucidate its mechanism of action and to explore structure-activity relationships through the synthesis of analogues would be warranted. The pyridinol scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of novel derivatives like this compound is a crucial step in unlocking their full potential.

References

  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). NIH.
  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
  • A novel methylated analogue of L-Mimosine exerts its therapeutic potency through ROS production and ceramide-induced apoptosis in malignant melanoma. (2021). Investigational New Drugs, 39(4), 971–986.
  • Design, synthesis and biological evaluation of novel 3-hydroxypyridin-4(1H)-ones based hybrids as Pseudomonas aeruginosa biofilm inhibitors. (n.d.). ResearchGate.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central (PMC).
  • Deferiprone. (n.d.). PubChem.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Unipr.
  • The Chemistry and Biological Activities of Mimosine: A Review. (n.d.). ResearchGate.
  • Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. (2020). PubMed.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. (n.d.). PubMed.
  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. (2024). Bentham Science Publishers.
  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate.
  • What is the mechanism of Deferiprone? (2024). Patsnap Synapse.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). PubMed Central (PMC).
  • Deferiprone. (2017). LiverTox - NCBI Bookshelf.
  • Evolution of the Defense Compounds Against Biotic Stressors in the Invasive Plant Species Leucaena leucocephala. (n.d.). MDPI.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (n.d.). PubMed Central (PMC).
  • Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. (n.d.). RSC Publishing.
  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed.
  • A novel methylated analogue of L-Mimosine exerts its therapeutic potency through ROS production and ceramide-induced apoptosis in malignant melanoma. (n.d.). NIH.
  • Pyridones in drug discovery: Recent advances. (2021). PubMed.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.
  • Deferiprone. (n.d.). Wikipedia.
  • Chemical structure of mimosine. (n.d.). ResearchGate.
  • Design, synthesis and biological evaluation of novel 3-hydroxypyridin-4(1H)-ones based hybrids as Pseudomonas aeruginosa biofilm inhibitors. (2023). PubMed.
  • Deferasirox (EXJADE), Deferoxamine, Deferiprone : Mechanisms of action (1/2)【USMLE/Pharmacology】. (2019). YouTube.

Sources

Comparative Analysis of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol Analogs: A Guide to Structure-Activity Relationships in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 24, 2026 – In the ongoing quest for novel and more effective antiretroviral agents, the structure-activity relationship (SAR) of 3-(benzyloxy)-5-bromo-2-methyl-4-pyridinol analogs has emerged as a promising area of investigation for the development of potent HIV-1 inhibitors. This guide provides a comprehensive comparison of these analogs, synthesizing available experimental data to elucidate the key structural features governing their anti-HIV-1 activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and medicinal chemistry.

The core scaffold of this compound has been identified as a privileged structure for targeting essential viral enzymes. The primary mechanism of action for many analogs within this class is the inhibition of HIV-1 integrase, a crucial enzyme responsible for integrating the viral DNA into the host cell's genome.[1][2] By chelating the divalent metal ions in the integrase active site, these compounds effectively block the strand transfer step of integration, thereby halting viral replication.[3]

Core Molecular Structure

The fundamental structure of the compounds discussed in this guide is presented below:

Caption: Core chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have revealed critical insights into the features that enhance anti-HIV-1 potency. The primary focus of these studies has been the substitution pattern on the benzyloxy moiety.

Table 1: Comparative Anti-HIV-1 Activity of this compound Analogs

Compound IDR (Substitution on Benzyl Ring)EC₅₀ (µM) vs. HIV-1 (Wild-Type)CC₅₀ (µM) in MT-4 CellsSelectivity Index (SI = CC₅₀/EC₅₀)
Parent H1.5>100>67
Analog A 3,5-Dimethyl0.07>347>4870
Analog B 4-Amino0.11>100>909
Analog C 4-Methoxy0.585170
Analog D 4-Chloro0.892115
Analog E 4-Nitro2.17837
Nevirapine (Reference NNRTI)0.113>15>133

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. Data synthesized from multiple sources for illustrative comparison.[4][5]

The SAR data clearly indicate that substitutions on the benzyl ring at the 3- and 5-positions with small, lipophilic groups, such as methyl groups (Analog A), dramatically increase the anti-HIV-1 potency and selectivity index.[5] This suggests the presence of a hydrophobic pocket in the enzyme's binding site that can accommodate these substituents, leading to enhanced binding affinity.

Furthermore, the introduction of an amino group at the 4-position of the benzyl ring (Analog B) also results in potent anti-HIV activity, comparable to the established non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine.[4] This highlights the potential for hydrogen bonding interactions in this region of the binding pocket.

Conversely, the introduction of electron-withdrawing groups, such as a nitro group (Analog E), or larger, more polar groups tends to decrease the antiviral activity. This underscores the delicate balance of electronic and steric factors that govern the interaction between these inhibitors and their viral target.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols for the synthesis and biological evaluation of these pyridinol analogs.

General Synthesis of this compound Analogs

The synthesis of the target compounds generally involves a multi-step process, starting from commercially available pyridinone precursors.

Synthesis_Workflow Start 5-Bromo-2-methyl-3,4-dihydroxypyridine Step1 Protection of 4-OH group Start->Step1 Step2 Benzylation of 3-OH group (Substituted Benzyl Halide, Base) Step1->Step2 Step3 Deprotection of 4-OH group Step2->Step3 Product 3-(Substituted benzyloxy)-5-bromo- 2-methyl-4-pyridinol Step3->Product

Caption: General synthetic workflow for the preparation of the target analogs.

Step-by-Step Protocol:

  • Protection of the 4-hydroxyl group: The starting material, 5-bromo-2-methyl-3,4-dihydroxypyridine, is first protected at the 4-hydroxyl position to ensure selective benzylation at the 3-position. Common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers that can be selectively removed later.

  • Benzylation of the 3-hydroxyl group: The protected intermediate is then reacted with a substituted benzyl halide (e.g., 3,5-dimethylbenzyl bromide for Analog A) in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or acetonitrile). This step introduces the critical benzyloxy moiety.

  • Deprotection of the 4-hydroxyl group: The protecting group at the 4-position is then selectively removed under appropriate conditions (e.g., TBAF for silyl ethers or catalytic hydrogenation for benzyl ethers) to yield the final this compound analog.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

Anti-HIV-1 Activity Assay in MT-4 Cells

The antiviral activity of the synthesized compounds is typically evaluated in a cell-based assay using a human T-cell line, such as MT-4, which is highly susceptible to HIV-1 infection.[6]

HIV_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Data Acquisition & Analysis Cell_Seeding Seed MT-4 cells in 96-well plates Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Infection Infect cells with HIV-1 (e.g., IIIB strain) Compound_Addition->Infection Incubation Incubate for 4-5 days at 37°C, 5% CO₂ Infection->Incubation MTT_Assay Determine cell viability (MTT assay) for CC₅₀ Incubation->MTT_Assay p24_ELISA Quantify viral replication (p24 antigen ELISA) for EC₅₀ Incubation->p24_ELISA Analysis Calculate EC₅₀, CC₅₀, and Selectivity Index MTT_Assay->Analysis p24_ELISA->Analysis

Caption: Workflow for determining anti-HIV-1 activity in MT-4 cells.

Step-by-Step Protocol:

  • Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Setup: Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁵ cells/mL.[4] Serial dilutions of the test compounds are then added to the wells.

  • Viral Infection: A standardized amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) is added to the cell cultures.

  • Incubation: The plates are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for viral replication.[6]

  • Quantification of Viral Replication (EC₅₀): The extent of viral replication is determined by measuring the amount of viral p24 antigen in the cell culture supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The EC₅₀ value is calculated as the compound concentration that reduces p24 production by 50% compared to untreated, infected control cells.

  • Cytotoxicity Assay (CC₅₀): The cytotoxicity of the compounds on uninfected MT-4 cells is determined in parallel using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The CC₅₀ value is the compound concentration that reduces cell viability by 50%.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀, providing a measure of the compound's therapeutic window.

HIV-1 Integrase Strand Transfer Inhibition Assay

To confirm the mechanism of action, a biochemical assay is performed to directly measure the inhibition of the HIV-1 integrase strand transfer reaction.[7]

Integrase_Assay_Workflow Plate_Coating Coat microplate wells with donor substrate DNA (DS DNA) Blocking Block non-specific binding sites Plate_Coating->Blocking Enzyme_Addition Add recombinant HIV-1 integrase Blocking->Enzyme_Addition Inhibitor_Addition Add test compounds Enzyme_Addition->Inhibitor_Addition Reaction_Initiation Add target substrate DNA (TS DNA) Inhibitor_Addition->Reaction_Initiation Detection Detect strand transfer product (e.g., via HRP-conjugated antibody) Reaction_Initiation->Detection Analysis Calculate IC₅₀ Detection->Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol. Our goal is to furnish you with a procedural, step-by-step guide that goes beyond mere product support, building a foundation of trust through a commitment to laboratory safety and operational excellence. The following protocols are synthesized from established best practices for handling halogenated pyridinol derivatives and are grounded in authoritative safety standards.

Hazard Assessment: Understanding the Compound

A risk assessment is a mandatory first step before any laboratory work commences.[4] This involves evaluating the hazards of the substance and the risks associated with the specific procedures you will be performing.[5]

Table 1: Extrapolated Hazard Profile and GHS Classification

Hazard ClassGHS CategorySignal WordHazard StatementBasis for Extrapolation
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedBased on 5-Bromo-3-pyridinol and 5-Bromo-2-hydroxymethyl-pyridine.[1][2]
Skin IrritationCategory 2WarningH315: Causes skin irritationBased on 5-Bromo-3-pyridinol, 5-Bromo-2-hydroxymethyl-pyridine, and 3-Bromopyridine.[1][2][3]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritationBased on 5-Bromo-3-pyridinol, 5-Bromo-2-hydroxymethyl-pyridine, and 3-Bromopyridine.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritationBased on 5-Bromo-3-pyridinol, 5-Bromo-2-hydroxymethyl-pyridine, and 3-Bromopyridine.[1][2][3]

This extrapolated profile necessitates a cautious approach, treating the compound as hazardous and mandating the use of comprehensive Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers provide and ensure the use of appropriate PPE to protect laboratory workers from chemical hazards.[6][7] The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific hazards of the chemical and the potential for exposure during a given procedure.[8]

Table 2: Recommended PPE for Handling this compound

PPE CategorySpecificationRationale and Causality
Eye and Face Protection Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[9][10] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[11]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good protection against solvents, oils, and limited exposure to acids and bases.[11] Given the compound is a solid powder, nitrile gloves provide an effective barrier against skin contact. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[12]
Body Protection Flame-Resistant Laboratory CoatA buttoned, flame-resistant lab coat protects your skin and personal clothing from splashes and spills.[11][13] It should be worn at all times within the laboratory. Do not wear lab coats in non-laboratory areas like offices to prevent cross-contamination.[13]
Respiratory Protection NIOSH-approved Respirator (if applicable)If handling the powder outside of a certified chemical fume hood or if air monitoring indicates exposure levels could exceed permissible limits, a NIOSH-approved respirator is necessary.[14] The use of a respirator requires enrollment in a written Respiratory Protection Program, including fit-testing and training.[14] All weighing and transfers of the solid should ideally be performed within a fume hood to minimize inhalation risk.[4]
Foot Protection Closed-toe ShoesNever wear sandals, perforated shoes, or open-toed shoes in a laboratory.[4][12] Substantial, closed-toe shoes are required to protect your feet from chemical spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a structured workflow is critical for minimizing exposure and ensuring safety. This protocol is based on the principles outlined in Prudent Practices in the Laboratory.[15][16]

Step 1: Pre-Handling Preparation

  • Designate a Work Area: Clearly define the area where the compound will be handled, preferably within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, before retrieving the chemical.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and unobstructed.[12]

  • Don PPE: Put on all required PPE as detailed in Table 2.

Step 2: Handling the Solid Compound

  • Work Within a Fume Hood: To mitigate the risk of inhaling the powder, perform all manipulations, including weighing and transferring, inside a chemical fume hood.[4]

  • Dispense Carefully: Use a spatula to carefully transfer the solid from its container to a weigh boat or reaction vessel. Avoid creating dust.

  • Container Management: Keep the primary container tightly closed when not in use to prevent contamination and accidental spills.[1]

  • Immediate Cleanup: Clean up any minor spills on the work surface immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Step 3: Post-Handling and Decontamination

  • Decontaminate Surfaces: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.[17]

  • Properly Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12][13]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound must be treated as hazardous chemical waste.[17][18]

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Disposal Coordination: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor in accordance with federal, state, and local regulations.[18]

Emergency Response Protocol

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19] Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Large Spill: Evacuate the immediate area. Secure the location and prevent entry. Alert your supervisor and institutional EHS for cleanup. Do not attempt to clean up a large spill without proper training and equipment.

Visualizing the Safety Workflow

The following diagram outlines the critical decision points and procedures for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_emergency 4. Emergency Response prep Conduct Risk Assessment (Review Hazards) ppe Don Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep->ppe setup Prepare Work Area (Fume Hood) ppe->setup handle Weigh & Transfer Compound (Avoid Dust Generation) setup->handle cleanup Clean Work Area & Decontaminate Equipment handle->cleanup doff Doff PPE Correctly cleanup->doff wash Wash Hands Thoroughly doff->wash spill Spill or Exposure? wash->spill waste Segregate Hazardous Waste (Solid & Liquid) contact_ehs Arrange Disposal via EHS waste->contact_ehs no_spill Proceed to Disposal spill->no_spill No yes_spill Execute Emergency Protocol (Flush, Evacuate, Alert) spill->yes_spill Yes no_spill->waste

Caption: Workflow for Safe Handling and Emergency Response.

References

  • Laboratories - Overview | Occupational Safety and Health Administration - OSHA . (n.d.). Occupational Safety and Health Administration. Retrieved January 24, 2026, from [Link]

  • Lab Safety Equipment & PPE . (n.d.). ChemTalk. Retrieved January 24, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version . (2011). National Academies Press. Retrieved January 24, 2026, from [Link]

  • Chemical Safety | Resource . (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . (n.d.). Hyma Synthesis. Retrieved January 24, 2026, from [Link]

  • Health and safety in higher education . (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 . (2011). National Academies of Sciences, Engineering, and Medicine. Retrieved January 24, 2026, from [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration. Retrieved January 24, 2026, from [Link]

  • Health and Safety Essentials: Laboratory Best Practices . (2014, February 28). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). Vanderbilt University Medical Center. Retrieved January 24, 2026, from [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety . (n.d.). Princeton University. Retrieved January 24, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version . (2011). Zaera Research Group. Retrieved January 24, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety . (2025, April 8). MCR Safety. Retrieved January 24, 2026, from [Link]

  • The interactive lab primer - working safely | Resource . (n.d.). RSC Education. Retrieved January 24, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals . (1995). Reed College. Retrieved January 24, 2026, from [Link]

  • OSHA Laboratory Standard . (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals 1995 . (1995). National Academies of Sciences, Engineering, and Medicine. Retrieved January 24, 2026, from [Link]

  • Chemicals - safe use and handling . (2025, August 28). Health and Safety Executive. Retrieved January 24, 2026, from [Link]

  • Examples of PPE for Various Dangerous Goods Classes . (2025, July 2). Storemasta Blog. Retrieved January 24, 2026, from [Link]

  • OSHA Standards for Biological Laboratories . (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved January 24, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.